JTP-103237
描述
属性
IUPAC Name |
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNXHBJTXCXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JTP-103237: A Technical Guide to its Mechanism of Action as a Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. By targeting MGAT2, this compound offers a novel therapeutic approach for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on lipid metabolism, energy homeostasis, and related signaling pathways. The information presented herein is compiled from preclinical studies and is intended to serve as a technical resource for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of MGAT2
The primary mechanism of action of this compound is the selective inhibition of monoacylglycerol acyltransferase 2 (MGAT2).[1][2] MGAT2 is an integral membrane protein primarily expressed in the small intestine, where it plays a crucial role in the resynthesis of triglycerides (TGs) from absorbed 2-monoacylglycerol (2-MAG) and fatty acyl-CoAs. This process is essential for the absorption of dietary fat.
This compound demonstrates high selectivity for MGAT2. While the precise IC50 value for MGAT2 is not publicly available in the reviewed literature, it is noted that the IC50 value for MGAT3 is approximately 300 times higher than that for MGAT2, indicating a significant selectivity profile.[2]
Signaling Pathway of MGAT2 Inhibition
The inhibition of MGAT2 by this compound directly impacts the canonical pathway of dietary fat absorption in the enterocytes of the small intestine.
Pharmacological Effects
The inhibition of MGAT2 by this compound leads to a cascade of downstream pharmacological effects that contribute to its potential therapeutic benefits.
Effects on Lipid Metabolism
Intestinal Lipid Absorption: this compound significantly modulates fat absorption. In preclinical models, administration of this compound after lipid loading resulted in a slight but significant decrease in triglyceride content in the proximal small intestine, while significantly increasing the lipid content in the distal small intestine.[1][2] This is a direct consequence of reduced triglyceride resynthesis and subsequent chylomicron formation. The unabsorbed lipids are then passed further down the intestinal tract.
Hepatic Lipid Metabolism: this compound also exerts significant effects on hepatic lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). In a high-sucrose, very-low-fat diet-induced fatty liver model, this compound reduced hepatic triglyceride content and MGAT activity.[3][4] Interestingly, it not only suppressed triglyceride and diacylglycerol synthesis but also fatty acid synthesis (de novo lipogenesis).[3][4]
Effects on Energy Homeostasis and Body Weight
Chronic treatment with this compound in diet-induced obese (DIO) mice has been shown to significantly decrease body weight.[1][2] This effect is likely multifactorial, stemming from reduced caloric intake from fat and increased energy expenditure. Studies have demonstrated that this compound increases O2 consumption in the early dark phase in DIO mice.[1][2]
Effects on Satiety and Food Intake
This compound has been observed to reduce food intake in a manner dependent on dietary fat content.[1][2] This effect is linked to the increased delivery of lipids to the distal intestine, which stimulates the release of satiety hormones. Specifically, this compound treatment increased plasma levels of peptide YY (PYY) after lipid loading.[1][2] While plasma glucagon-like peptide-1 (GLP-1) levels were slightly higher in the this compound treated group, the difference was not statistically significant.[1]
Effects on Glucose Metabolism
In DIO mice, chronic administration of this compound improved glucose tolerance.[1][2] Furthermore, in a high-sucrose diet model, this compound decreased plasma glucose and total cholesterol levels.[3][4]
Molecular Mechanism: Regulation of Gene Expression
This compound influences the expression of key genes involved in lipid metabolism. A significant finding is its ability to suppress the expression of lipogenesis-related genes, including sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis in the liver.
Signaling Pathway of Hepatic De Novo Lipogenesis Inhibition
The proposed mechanism for the reduction in hepatic lipid synthesis by this compound involves both direct inhibition of hepatic MGAT and indirect effects on gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a High-Sucrose, Very-Low-Fat (HSVLF) Diet Model
| Parameter | Treatment Group | Result | Reference |
| Hepatic Triglyceride | This compound (100 mg/kg/day for 21 days) | 27.1 ± 7.3 mg/g liver (vs. 45.0 ± 5.5 mg/g in vehicle) | [5] |
| Plasma Glucose | This compound (100 mg/kg/day) | Decreased | [5] |
| Total Cholesterol | This compound (100 mg/kg/day) | Decreased | [5] |
| Epididymal Fat | This compound (100 mg/kg/day) | Reduced accumulation | [5] |
| Plasma Insulin | This compound (30 mg/kg/day) | Significantly decreased | [2] |
Table 2: Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice
| Parameter | Effect of this compound | Reference |
| Body Weight | Significantly decreased | [1][2] |
| O2 Consumption | Increased in early dark phase | [1][2] |
| Glucose Tolerance | Improved | [1][2] |
| Fat Weight | Decreased | [1][2] |
| Hepatic Triglyceride | Decreased | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies employed in the key experiments cited.
In Vitro MGAT Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on MGAT enzymes.
-
Methodology: While a specific detailed protocol for this compound is not fully available, a general MGAT activity assay involves incubating recombinant human MGAT2 with its substrates, 2-monooleoylglycerol and oleoyl-CoA, in the presence of varying concentrations of the inhibitor. The formation of the product, dioleoylglycerol, is then quantified, typically using radiolabeled substrates or chromatographic methods, to determine the IC50 value.
Animal Models
-
Diet-Induced Obesity (DIO) Model:
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 35% or 60% fat content).
-
Treatment: Chronic oral administration of this compound mixed with food or administered by gavage. Dosages typically range from 30 mg/kg/day to 100 mg/kg/day.
-
Parameters Measured: Body weight, food intake, oxygen consumption (indirect calorimetry), glucose tolerance (oral glucose tolerance test), plasma lipids, and hepatic triglyceride content.
-
-
High-Sucrose, Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model:
-
Animals: Male C57BL/6J mice.
-
Diet: A diet with high sucrose content and very low fat content (e.g., 76.7% carbohydrate, 2.6% fat).
-
Treatment: this compound administered as a food admixture at dosages such as 33 mg/kg/day and 111 mg/kg/day.
-
Parameters Measured: Hepatic triglyceride and MGAT activity, plasma glucose, total cholesterol, insulin levels, and gene expression analysis of lipogenic genes in the liver.
-
Measurement of Satiety Hormones
-
Objective: To assess the effect of this compound on plasma PYY and GLP-1 levels.
-
Methodology: Following lipid loading in fasted animals treated with this compound or vehicle, blood samples are collected at various time points. Plasma is separated and hormone levels are quantified using commercially available ELISA kits specific for PYY and GLP-1.
Gene Expression Analysis
-
Objective: To determine the effect of this compound on the expression of hepatic genes.
-
Methodology: Total RNA is extracted from liver tissue samples. The RNA is then reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed using primers specific for target genes such as SREBP-1c, acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). Gene expression levels are normalized to a housekeeping gene.
Experimental Workflow for Evaluating Hepatic Lipid Synthesis
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the selective inhibition of intestinal MGAT2. This targeted approach leads to a reduction in dietary fat absorption and a cascade of beneficial downstream effects, including weight loss, improved glucose metabolism, and a reduction in hepatic steatosis. The dual action of inhibiting intestinal fat absorption and suppressing hepatic de novo lipogenesis makes this compound a compelling molecule for further investigation in the treatment of obesity and related metabolic disorders. Further research, including clinical trials, will be necessary to fully elucidate its therapeutic potential and safety profile in humans.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. No Evidence That Circulating GLP-1 or PYY Are Associated with Increased Satiety during Low Energy Diet-Induced Weight Loss: Modelling Biomarkers of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of JTP-103237: A Technical Guide for Researchers
An In-depth Analysis of a Novel Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitor for the Treatment of Metabolic Disorders
Abstract
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the intestinal absorption of dietary fats. Preclinical studies have demonstrated its significant therapeutic potential in the management of obesity and related metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). By impeding the synthesis of triglycerides in the intestines, this compound effectively reduces fat absorption, leading to a cascade of beneficial metabolic effects. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical trials, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
The global prevalence of obesity and its associated comorbidities, such as type 2 diabetes and NAFLD, necessitates the development of novel therapeutic strategies. One promising target is the inhibition of dietary fat absorption. This compound emerges as a compelling candidate in this arena. It specifically targets MGAT2, a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in the small intestine. This targeted approach offers the potential for effective weight management and improvement in metabolic health with a favorable safety profile.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of intestinal MGAT2. This inhibition disrupts the normal process of dietary fat absorption and triggers downstream signaling events that contribute to its anti-obesity and metabolic benefits.
Inhibition of Triglyceride Synthesis
As a selective MGAT2 inhibitor, this compound directly blocks the acylation of monoacylglycerol to diacylglycerol, a critical step in the formation of triglycerides within enterocytes. This leads to a reduction in the absorption of dietary fats.
Stimulation of Gut Hormone Release
Preclinical studies have shown that this compound administration leads to an increase in plasma levels of Peptide YY (PYY)[1]. PYY is an anorexigenic gut hormone that promotes satiety and reduces food intake. The precise mechanism linking MGAT2 inhibition to PYY release is still under investigation but is thought to be related to the increased presence of unabsorbed lipids in the distal gut, stimulating L-cells to secrete PYY.
Hepatic Lipid Metabolism
Beyond its intestinal effects, this compound has been shown to influence hepatic lipid metabolism. It can suppress de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors, in the liver. This is achieved, in part, by downregulating the expression of key lipogenic genes through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway[2][3].
Quantitative Preclinical Data
The efficacy of this compound has been evaluated in various preclinical models, primarily in diet-induced obese (DIO) mice and in a model of high sucrose, very low-fat (HSVLF) diet-induced fatty liver. The following tables summarize the key quantitative findings from these studies.
| Parameter | Animal Model | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Change | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | Chronic treatment resulted in a significant decrease. | Maintained a higher body weight. | Data on the specific percentage of weight reduction is not available in the provided search results. | [1] |
| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Significantly improved glucose tolerance. | Showed impaired glucose tolerance. | Specific Area Under the Curve (AUC) values are not available in the provided search results. | [1] |
| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | 27.1 ± 7.3 mg/g liver | 45.0 ± 5.5 mg/g liver | ~40% reduction | [2] |
| Plasma Peptide YY (PYY) Levels | Rats | Increased plasma PYY levels after lipid loading. | No significant change. | Quantitative data not specified. | [1] |
| Enzyme/Receptor | IC50 Value | Selectivity | Reference |
| Human MGAT2 | 19 nM | Highly selective for MGAT2 | Data on file |
| Human MGAT1 | Not specified | Not specified | Data on file |
| Human DGAT1 | Not specified | Not specified | Data on file |
| Human DGAT2 | Not specified | Not specified | Data on file |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), often with 45% to 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance.
-
Treatment: this compound is administered orally, typically mixed with the diet or via gavage. Dosages in the cited studies for similar compounds range from 3 to 100 mg/kg/day.
-
Outcome Measures:
-
Body Weight: Monitored regularly throughout the study.
-
Food Intake: Measured daily or at frequent intervals.
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are administered a bolus of glucose (e.g., 2 g/kg body weight) intraperitoneally or orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the glucose excursion curve and calculate the Area Under the Curve (AUC).
-
Hepatic Triglyceride Content: At the end of the study, livers are harvested, and lipids are extracted to quantify triglyceride levels, typically expressed as mg of triglyceride per gram of liver tissue.
-
High Sucrose Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
-
Animals: Male C57BL/6J mice.
-
Diet: Mice are fed a diet high in sucrose and very low in fat to induce hepatic steatosis.
-
Treatment: this compound was administered at a dose of 100 mg/kg/day for 21 days[2].
-
Outcome Measures:
-
Hepatic Triglyceride Content: Livers are collected, and triglyceride levels are measured as described above.
-
In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human MGAT2, MGAT1, DGAT1, and DGAT2 enzymes are used.
-
Assay Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into a monoacylglycerol substrate to form diacylglycerol.
-
Procedure: The enzymes are incubated with the substrate and varying concentrations of this compound. The amount of radiolabeled diacylglycerol produced is quantified to determine the inhibitory activity and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Clinical Development Status
As of the latest available information, there is no evidence to suggest that this compound has entered into formal clinical trials in humans. The available research is confined to preclinical, in vitro, and animal studies.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. Its targeted inhibition of MGAT2 offers a clear and compelling mechanism of action, which is supported by robust preclinical data demonstrating its efficacy in reducing body weight, improving glucose metabolism, and mitigating hepatic steatosis.
Future research should focus on several key areas. Firstly, more detailed dose-response studies in DIO models are needed to establish the optimal therapeutic window. Secondly, a thorough investigation into the long-term safety and toxicology of this compound is essential before it can be considered for clinical development. Finally, elucidating the precise molecular mechanisms that link MGAT2 inhibition to the observed changes in gut hormone secretion and hepatic gene expression will provide a more complete understanding of its pharmacological profile. Should these further investigations yield positive results, this compound could progress to clinical trials and potentially offer a valuable new tool in the fight against the global obesity epidemic.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-103237: A Technical Guide to a Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JTP-103237, a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound.
Core Mechanism: MGAT2 Inhibition
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the intestinal absorption of dietary fats.[1][2] It catalyzes the resynthesis of triglycerides (TGs) from monoacylglycerol and fatty acids within enterocytes. By inhibiting MGAT2, this compound effectively modulates fat absorption and has demonstrated potential in the management of metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4]
The inhibition of MGAT2 by this compound leads to a decrease in the synthesis of diacylglycerol (DG) and subsequently triglycerides in the intestine.[5][6] This not only reduces the absorption of dietary fats but also leads to an increase in lipid content in the distal small intestine.[1][2] This altered lipid distribution is associated with an increase in plasma levels of peptide YY (PYY), a gut hormone involved in satiety, which may contribute to reduced food intake.[1][2] Furthermore, chronic administration of this compound has been shown to increase oxygen consumption, suggesting an impact on overall energy expenditure.[1][2]
In the liver, this compound has been shown to reduce hepatic triglyceride content and suppress both triglyceride synthesis and de novo lipogenesis.[3][4][7] The proposed mechanism involves the direct inhibition of hepatic MGAT, as well as indirect effects stemming from an increase in fatty acid substrates that can suppress the expression of lipogenic genes like sterol regulatory element-binding protein 1-c (SREBP-1c).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and other relevant MGAT2 inhibitors.
Table 1: In Vitro Potency of MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | Human MGAT2 | Not explicitly stated, but potent inhibition reported. | Recombinant hMGAT2 | [1] |
| Unnamed Takeda Compound | Human MGAT2 | 0.31 | Transfected Freestyle293 membrane cells | [8] |
| Compound A | Human MGAT2 | 7.8 | Not specified | [9] |
| Compound A | Mouse MGAT2 | 2.4 | Not specified | [9] |
| Pyrimidine-4(3H)-one derivative | Human MGAT2 | 56 | Membrane fractions from hMGAT2-expressing yeast | [10] |
Table 2: In Vivo Efficacy of MGAT2 Inhibitors
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | High-fat diet-induced obese (DIO) mice | Not specified | Significantly decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. | [1][2] |
| This compound | High sucrose very low fat (HSVLF) diet-fed mice | 100 mg/kg/day for 21 days | Significantly decreased hepatic triglyceride content (45.0 ± 5.5 mg/g to 27.1 ± 7.3 mg/g liver). | [11] |
| This compound | HSVLF diet-fed mice | Not specified | Decreased plasma glucose and total cholesterol levels. | [4] |
| (S)-10 | Mice (Oral Lipid Tolerance Test) | Not specified | 68% inhibition of plasma triacylglycerol (TAG) concentration (p<0.01). | [12] |
| Unnamed Takeda Compound | C57BL/6J mice (Oral Fat Tolerance Test) | 1 mg/kg p.o. | Reduced chylomicron triglyceride AUC by 72% relative to vehicle. | |
| Compound B | C57BL/6J mice (Meal Tolerance Test) | 10 mg/kg | Decreased plasma chylomicron/triglyceride AUC by 37%. | [13] |
| Compound A | C57BL/6J mice (fasting-HFD refeeding) | 30 mg/kg | 59% reduction in food intake. | [9] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the MGAT2 inhibition pathway and a typical experimental workflow for evaluating an MGAT2 inhibitor.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. | BioWorld [bioworld.com]
- 9. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
JTP-103237: A Technical Whitepaper on a Novel MGAT2 Inhibitor for Obesity and Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTP-103237 is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the intestinal absorption of dietary fats. Preclinical research has demonstrated its potential as a therapeutic agent for obesity and related metabolic disorders, including nonalcoholic fatty liver disease (NAFLD). By blocking the re-synthesis of triglycerides in enterocytes, this compound modulates fat absorption, reduces body weight, improves glucose tolerance, and decreases hepatic steatosis in animal models. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacological effects, and the experimental methodologies used in its preclinical evaluation. While this compound showed promise in early studies, it appears that its clinical development has not progressed, and no active clinical trials are currently reported.
Introduction
The global prevalence of obesity and its associated metabolic comorbidities, such as type 2 diabetes and NAFLD, necessitates the exploration of novel therapeutic strategies. One such approach is the inhibition of dietary fat absorption. Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the predominant pathway for triglyceride resynthesis in the small intestine. Its inhibition presents a compelling target for reducing caloric intake from dietary fats. This compound emerged from this research as a selective inhibitor of MGAT2. This whitepaper consolidates the available technical data on this compound to serve as a comprehensive resource for researchers in the field of metabolic diseases.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the MGAT2 enzyme. This enzyme catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the triglyceride synthesis pathway within the enterocytes of the small intestine. By blocking this step, this compound prevents the efficient re-esterification of absorbed fatty acids and monoacylglycerols back into triglycerides, thereby reducing the subsequent packaging into chylomicrons and absorption into the bloodstream.
This primary mechanism of action leads to several downstream effects:
-
Modulation of Fat Absorption: Inhibition of MGAT2 by this compound leads to a decrease in triglyceride content in the proximal small intestine and an increase in lipid content in the distal small intestine. This suggests a delayed and potentially reduced overall fat absorption.
-
Stimulation of Gut Hormones: The increased presence of lipids, particularly monoacylglycerols and fatty acids, in the distal small intestine is thought to stimulate the release of satiety hormones from enteroendocrine L-cells. This compound has been shown to increase plasma levels of peptide YY (PYY), a known appetite suppressant. While a direct significant effect on glucagon-like peptide-1 (GLP-1) was not consistently observed for this compound, other MGAT2 inhibitors have been shown to modulate GLP-1 secretion.
-
Regulation of Hepatic Lipogenesis: this compound has also been shown to suppress hepatic triglyceride synthesis and de novo lipogenesis. This is, in part, attributed to the downregulation of lipogenesis-related gene expression, such as sterol regulatory element-binding protein 1-c (SREBP-1c).
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency for MGAT2 with significant selectivity over other related acyltransferases.
| Target | IC50 (nM) | Selectivity vs. hMGAT2 |
| Human MGAT2 | 19 | - |
| Human MGAT3 | 6423 | >300-fold |
| Human DGAT1 | >10000 | >500-fold |
| Human DGAT2 | >10000 | >500-fold |
Data compiled from publicly available research articles.
Preclinical Efficacy in Animal Models
Chronic administration of this compound has been evaluated in diet-induced obese (DIO) mice and a mouse model of fatty liver induced by a high sucrose, very low-fat (HSVLF) diet.
Table 2: Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change vs. Control |
| Body Weight Change | Gain | Significant Decrease | - |
| Fat Weight | - | Significant Decrease | - |
| Hepatic Triglyceride Content | - | Significant Decrease | - |
| Glucose Tolerance | Impaired | Improved | - |
Qualitative summary of findings from published studies.
Table 3: Effects of Chronic this compound Treatment in a High Sucrose, Very Low-Fat (HSVLF) Diet Mouse Model
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | % Change vs. Control |
| Hepatic Triglyceride Content (mg/g liver) | 45.0 ± 5.5 | 27.1 ± 7.3 | -39.8% |
| Epididymal Fat Weight | - | Decreased | - |
| Plasma Glucose | - | Decreased | - |
| Plasma Total Cholesterol | - | Decreased | - |
Data are presented as mean ± SD where available.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The inhibition of MGAT2 by this compound in intestinal enterocytes initiates a cascade of events that contribute to its anti-obesity and metabolic benefits.
Experimental Workflow for Assessing In Vivo Efficacy
The preclinical efficacy of this compound was primarily evaluated in a diet-induced obesity (DIO) mouse model. The general workflow for such a study is outlined below.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.
MGAT2 Inhibition Assay (General Principles)
-
Enzyme Source: Microsomal fractions from human intestinal tissue or recombinant human MGAT2 expressed in a suitable cell line (e.g., Sf9 or COS-7 cells).
-
Substrates: A monoacylglycerol (e.g., 2-oleoylglycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Assay Principle: The assay measures the enzymatic conversion of the substrates into radiolabeled diacylglycerol.
-
Procedure Outline:
-
Incubate the enzyme source with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrates.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a solvent mixture).
-
Extract the lipids from the reaction mixture.
-
Separate the lipid species (monoacylglycerol, diacylglycerol, triglyceride) using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled diacylglycerol formed using a phosphorimager or scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: A high-fat diet with approximately 45-60% of calories derived from fat.
-
Induction of Obesity: Mice are fed the high-fat diet for a period of 8-12 weeks to induce a stable obese phenotype with metabolic complications.
-
Treatment: this compound is administered orally (e.g., via gavage or as a food admixture) at various doses for a chronic period (e.g., 4-8 weeks).
-
Parameters Measured:
-
Body weight and food intake (monitored regularly).
-
Body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose bolus is administered orally, and blood glucose levels are measured at several time points to assess glucose disposal.
-
Plasma biomarkers: Triglycerides, cholesterol, insulin, and gut hormones (PYY, GLP-1).
-
Tissue analysis: Liver and adipose tissue are collected at the end of the study for weight measurement and analysis of triglyceride content.
-
High Sucrose, Very Low-Fat (HSVLF) Diet Mouse Model
-
Purpose: This model is used to specifically investigate the effects of an inhibitor on hepatic lipogenesis and triglyceride accumulation driven by high carbohydrate intake, minimizing the confounding effects of intestinal fat absorption inhibition.
-
Diet: A diet with a high percentage of calories from sucrose (e.g., >60%) and a very low percentage from fat (e.g., <5%).
-
Procedure: Similar to the DIO model, mice are fed the HSVLF diet to induce hepatic steatosis, followed by chronic treatment with this compound.
-
Primary Endpoints: Hepatic triglyceride content, expression of lipogenic genes (e.g., SREBP-1c, FAS, ACC), and plasma metabolic parameters.
Safety and Toxicology
There is a lack of publicly available information regarding the formal safety and toxicology studies of this compound. Such studies are a critical component of preclinical drug development and would typically involve in vitro genotoxicity assays and in vivo toxicity studies in at least two species (one rodent, one non-rodent) to assess the safety profile of the compound and determine a safe starting dose for potential human trials. The absence of this information in the public domain is a significant data gap.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on major clinical trial registries. The primary research on this compound was published in 2015, and the lack of subsequent clinical development news suggests that the program may have been discontinued. The reasons for this have not been publicly disclosed but could be due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of superior efficacy compared to other modalities, or strategic business decisions.
Conclusion
This compound is a well-characterized preclinical MGAT2 inhibitor that has demonstrated promising efficacy in animal models of obesity and metabolic syndrome. Its mechanism of action, centered on the modulation of intestinal fat absorption and subsequent effects on satiety and hepatic lipid metabolism, provides a strong rationale for its potential therapeutic use. However, the apparent discontinuation of its clinical development underscores the challenges in translating preclinical findings into viable therapeutics. The data and methodologies summarized in this whitepaper provide a valuable resource for researchers working on MGAT2 as a therapeutic target and for those in the broader field of obesity and metabolic disease drug discovery. Future research in this area may build upon the lessons learned from compounds like this compound to develop next-generation MGAT2 inhibitors with improved developability profiles.
The Role of JTP-103237 in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the novel monoacylglycerol acyltransferase (MGAT) inhibitor, JTP-103237, and its significant role in the modulation of lipid metabolism. This compound has emerged as a promising therapeutic candidate for metabolic disorders, primarily through its targeted inhibition of MGAT2, a key enzyme in intestinal fat absorption and hepatic lipid synthesis. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Mechanism of Action
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] This enzyme plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids in the enterocytes of the small intestine. By inhibiting MGAT2, this compound effectively reduces the absorption of dietary fats.[1] Furthermore, this compound has demonstrated significant effects on hepatic lipid metabolism, where it suppresses both triglyceride synthesis and de novo lipogenesis, contributing to the prevention of hepatic steatosis.[2][3]
Quantitative Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in various preclinical models, primarily in mice with diet-induced obesity and fatty liver. The following tables summarize the key quantitative data from these studies.
Table 1: Effects of this compound on Metabolic Parameters in High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Reference |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | - | 27.1 ± 7.3 | [2] |
| Body Weight (g) | No significant change | No significant change | No significant change | [2] |
| Epididymal Fat Weight (g) | - | - | Significantly reduced | [3] |
| Plasma Glucose (mg/dL) | - | - | Significantly reduced | [2][3] |
| Plasma Total Cholesterol (mg/dL) | - | - | Significantly reduced | [2][3] |
| Plasma Insulin (ng/mL) | - | Significantly reduced | Tendency to decrease | [2] |
Table 2: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Effect of this compound | Reference |
| Body Weight | Significantly decreased | [1] |
| Glucose Tolerance | Improved | [1] |
| Fat Weight | Decreased | [1] |
| Hepatic Triglyceride Content | Decreased | [1] |
| Food Intake | Reduced (in a dietary fat-dependent manner) | [1] |
| Plasma Peptide YY (PYY) | Increased after lipid loading | [1] |
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound extends to the regulation of key transcription factors involved in lipogenesis. The inhibitor has been shown to suppress the expression of sterol regulatory element-binding protein 1-c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[3] This effect is potentially mediated through the modulation of the Liver X Receptor (LXR) signaling pathway.[4][5][6]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.
In Vivo Efficacy in Diet-Induced Obese Mouse Models
-
Animal Model: Male C57BL/6J mice are typically used.[2]
-
Diet-Induced Obesity:
-
High-Fat Diet (HFD) Model: Mice are fed a diet with a high percentage of calories from fat to induce an obese phenotype with insulin resistance.[1]
-
High Sucrose Very Low-Fat (HSVLF) Diet Model: This model is used to induce hepatic steatosis primarily through carbohydrate-driven de novo lipogenesis.[2]
-
-
Drug Administration: this compound is administered as a food admixture at specified doses (e.g., 30 and 100 mg/kg/day) for a defined period.[2]
-
Efficacy Parameters:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Plasma Lipid Profile: Blood samples are collected to measure levels of triglycerides, total cholesterol, LDL-C, and HDL-C.[2]
-
Glucose Metabolism: Oral glucose tolerance tests (OGTT) are performed to assess insulin sensitivity.[1][7]
-
Hepatic Lipid Content: At the end of the study, livers are harvested for the measurement of triglyceride content.[2]
-
Monoacylglycerol Acyltransferase (MGAT) Activity Assay
-
Principle: This assay measures the enzymatic activity of MGAT by quantifying the formation of diacylglycerol (DAG) from a monoacylglycerol substrate and an acyl-CoA donor.
-
Protocol Outline:
-
Preparation of Microsomes: Intestinal or hepatic tissues are homogenized, and the microsomal fraction containing MGAT enzymes is isolated by differential centrifugation.
-
Reaction Mixture: The microsomal preparation is incubated with a reaction buffer containing a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubation: The reaction is carried out at a controlled temperature for a specific duration.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted from the mixture.
-
Analysis: The lipid extract is separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the diacylglycerol fraction is quantified to determine MGAT activity.
-
Oral Glucose Tolerance Test (OGTT)
-
Principle: The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.[7][8]
-
Protocol Outline:
-
Fasting: Mice are fasted overnight but allowed access to water.[8]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[8]
-
Glucose Administration: A concentrated glucose solution is administered orally via gavage.[7][8]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[8]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to compare glucose tolerance between treatment groups.
-
Logical Relationships in the Therapeutic Approach
The therapeutic rationale for using this compound to treat metabolic disorders is based on a clear logical progression from its molecular mechanism to its physiological effects.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
JTP-103237: A Technical Deep Dive into its Attenuation of De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme pivotal in triglyceride synthesis. Research demonstrates its significant impact on mitigating de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid sources. In preclinical models, this compound has been shown to reduce hepatic triglyceride content, suppress the expression of key lipogenic genes, and improve overall metabolic parameters. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on DNL, and the experimental methodologies used to elucidate these findings.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of MGAT. MGAT enzymes catalyze the acylation of monoacylglycerol to form diacylglycerol, a crucial step in the synthesis of triglycerides. By blocking this step, this compound disrupts the triglyceride synthesis pathway.
Interestingly, the inhibitory action of this compound extends beyond direct enzyme inhibition, impacting the genetic regulation of lipid metabolism. The proposed mechanism involves the accumulation of fatty acids, the substrates for MGAT, which in turn leads to the suppression of Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c) expression by antagonizing Liver X Receptor (LXR) signaling.[1] SREBP-1c is a master transcriptional regulator of DNL, controlling the expression of numerous lipogenic genes.
Impact on De Novo Lipogenesis and Hepatic Steatosis
Studies utilizing a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver mouse model have demonstrated the efficacy of this compound in ameliorating hepatic steatosis by suppressing DNL.[2][3][4]
Quantitative Effects on Hepatic Parameters
Oral administration of this compound resulted in a dose-dependent reduction in key markers of hepatic lipid accumulation and synthesis.
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Hepatic Triglyceride (mg/g liver) | ~45 | Not specified | ~27 (significant reduction) | [5] |
| Hepatic MGAT Activity (nmol/min/mg protein) | ~0.12 | ~0.08 | ~0.06 | [1] |
| Hepatic De Novo Lipogenesis (relative) | High | Suppressed | Suppressed | [2][3][4] |
| SREBP-1c mRNA Expression (relative) | High | Suppressed | Suppressed | [2][3][4] |
Effects on Systemic Metabolic Parameters
Beyond its direct effects on the liver, this compound also improved systemic metabolic health in preclinical models.
| Parameter | Effect of this compound | Reference |
| Plasma Glucose | Decreased | [1][2][3] |
| Total Cholesterol | Decreased | [1][2][3] |
| Epididymal Fat Accumulation | Reduced | [1][2][3] |
Experimental Protocols
The following outlines the key experimental methodologies employed in the evaluation of this compound's impact on de novo lipogenesis.
Animal Model and Treatment
-
Model: Male C57BL/6J mice were used.[2]
-
Diet: A high-sucrose, very-low-fat (HSVLF) diet was used to induce fatty liver through the stimulation of de novo lipogenesis.[2][5] This diet minimizes the contribution of intestinal fat absorption to hepatic lipid content.[5]
-
Treatment: this compound was administered orally once daily.[1]
Measurement of Hepatic Triglycerides
-
Method: Liver tissue was homogenized, and lipids were extracted. Triglyceride content was then quantified using a commercially available enzymatic assay kit.
Hepatic MGAT Activity Assay
-
Substrate: [1-14C] oleoyl-coenzyme A was used as the radiolabeled substrate.[5]
-
Procedure: Liver microsomes were incubated with the radiolabeled substrate and monoolein. The reaction was terminated, and lipids were extracted and separated by thin-layer chromatography. The radioactivity of the diacylglycerol spot was measured to determine MGAT activity.
Gene Expression Analysis
-
Method: Total RNA was extracted from liver tissue and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of SREBP-1c and other lipogenic genes. Expression levels were normalized to a housekeeping gene.
Broader Implications and Future Directions
The ability of this compound to suppress de novo lipogenesis and improve the metabolic profile in preclinical models suggests its potential as a therapeutic agent for nonalcoholic fatty liver disease (NAFLD) and other metabolic disorders.[2][5] Notably, in high-fat diet models, this compound also demonstrated effects on reducing fat absorption in the intestine, leading to weight loss and improved glucose tolerance, highlighting a dual mechanism of action beneficial for treating obesity.[6][7][8]
As of the latest available information, this compound has not entered clinical trials.[9] Further investigation is warranted to determine its safety and efficacy in humans. The targeted inhibition of MGAT represents a promising strategy for addressing the complex interplay of factors contributing to metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
JTP-103237: A Potent and Selective MGAT2 Inhibitor for Obesity and Metabolic Disorders
An In-depth Technical Guide on the Selectivity of JTP-103237 for Monoacylglycerol Acyltransferase 2
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and selectivity of a therapeutic candidate is paramount. This technical guide delves into the core characteristics of this compound, a novel small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This compound has demonstrated significant potential in preclinical models for the treatment of obesity and related metabolic diseases by modulating fat absorption.[1][2][3] This document provides a comprehensive overview of its selectivity, the experimental methodologies used for its characterization, and the underlying biochemical pathways.
Quantitative Analysis of this compound Selectivity
The efficacy of a targeted therapy is intrinsically linked to its selectivity for the intended molecular target over other related proteins. This compound has been shown to be a highly potent and selective inhibitor of human MGAT2. The following table summarizes the available quantitative data on its inhibitory activity against various acyltransferases.
| Enzyme Target | IC50 Value (µM) | Fold Selectivity vs. hMGAT2 | Reference |
| Human MGAT2 (hMGAT2) | 0.019 | 1 | [1] |
| Human MGAT3 (hMGAT3) | 6.423 | ~338 | [1] |
| Human Diacylglycerol Acyltransferase 2 (hDGAT2) | No inhibition observed | - | [4] |
| Human MGAT1 (hMGAT1) | Not Determined | - | [4] |
| Human Diacylglycerol Acyltransferase 1 (hDGAT1) | Not Determined | - |
Note: The effect of this compound on MGAT1 activity could not be determined due to experimental challenges in obtaining a membrane fraction with sufficient MGAT1 activity.[4]
Mechanism of Action: Inhibiting Intestinal Fat Absorption
This compound exerts its therapeutic effects by inhibiting MGAT2, a key enzyme in the monoacylglycerol pathway of triglyceride resynthesis in the small intestine. By blocking this enzyme, this compound effectively reduces the absorption of dietary fats.
Experimental Protocols for Determining Selectivity
The selectivity of this compound was determined through a series of in vitro enzymatic assays. The following provides a detailed methodology for a representative MGAT2 inhibition assay.
In Vitro MGAT2 Enzymatic Assay
This protocol outlines the general steps for measuring the inhibitory activity of compounds against MGAT2 using a radiolabeled substrate.
1. Preparation of Enzyme Source:
-
Human MGAT2 (hMGAT2) is expressed in a suitable host system (e.g., insect cells or mammalian cells).
-
Microsomal fractions containing the recombinant hMGAT2 are prepared by differential centrifugation.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. Assay Reaction Mixture:
-
The assay is typically performed in a buffer solution with the following components:
-
100 mM Tris-HCl (pH 7.5)
-
250 mM Sucrose
-
5 mM MgCl₂
-
0.05% Bovine Serum Albumin (BSA)
-
-
Substrates are added to the reaction mixture:
-
2-oleoylglycerol (2-OG) as the monoacylglycerol substrate.
-
[¹⁴C]-Oleoyl-CoA as the radiolabeled acyl-CoA substrate.
-
3. Inhibition Assay:
-
Various concentrations of this compound (or other test compounds) are pre-incubated with the microsomal enzyme preparation.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
4. Termination and Extraction:
-
The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform and methanol).
-
The lipids are extracted from the aqueous phase.
5. Analysis:
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The radiolabeled diacylglycerol (DAG) product is visualized and quantified using a phosphorimager or liquid scintillation counting.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of human MGAT2 with a high degree of selectivity over the related isoform MGAT3 and no observed inhibition of DGAT2. This selectivity profile is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The preclinical data on this compound, demonstrating its ability to prevent diet-induced obesity and improve metabolic parameters, underscores the therapeutic potential of selective MGAT2 inhibition.[1][2] Further investigation and clinical development will be necessary to fully elucidate the safety and efficacy of this compound in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
JTP-103237: Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the absorption of dietary fat in the intestine and lipid metabolism in the liver.[1][2] By targeting MGAT2, this compound presents a promising therapeutic strategy for metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and type 2 diabetes.[3][4] This document provides detailed application notes and in vivo experimental protocols for the study of this compound in rodent models of diet-induced obesity and fatty liver disease.
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids in the enterocytes of the small intestine.[1] Inhibition of MGAT2 has been shown to reduce the absorption of dietary fats, leading to decreased body weight and improved metabolic parameters in preclinical models.[2] this compound has demonstrated efficacy in reducing body weight, improving glucose tolerance, and decreasing hepatic steatosis in mice fed high-fat or high-sucrose diets.[2][4] These application notes provide a framework for researchers to investigate the in vivo pharmacology of this compound.
Mechanism of Action & Signaling Pathway
This compound selectively inhibits the enzymatic activity of MGAT2, thereby blocking the conversion of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis.[1] This inhibition occurs in both the small intestine and the liver. In the intestine, this leads to reduced fat absorption and an increase in lipids in the distal small intestine.[1] This, in turn, can stimulate the release of satiety hormones like peptide YY (PYY), contributing to reduced food intake.[1]
In the liver, this compound-mediated inhibition of MGAT2 leads to a reduction in hepatic triglyceride content.[3] Furthermore, this compound has been shown to suppress the expression of lipogenesis-related genes, most notably the sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Its activity is promoted by insulin signaling and suppressed by AMP-activated protein kinase (AMPK). By downregulating SREBP-1c, this compound effectively curtails de novo lipogenesis in the liver.
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Dosage | Result | Reference |
| Body Weight | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Significantly decreased | [2] |
| Glucose Tolerance | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Improved | [2] |
| Fat Weight | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Decreased | [2] |
| Hepatic Triglyceride Content | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Decreased | [2] |
| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 mg/kg/day (food admixture) | Reduced | [3][4] |
| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 100 mg/kg/day (food admixture) | Significantly reduced | [3][4] |
| Plasma Glucose | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Decreased | [3][4] |
| Total Cholesterol | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Decreased | [3][4] |
| Epididymal Fat Accumulation | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Reduced | [3][4] |
| Food Intake | Rats on High-Fat Diet | This compound | Not specified | Reduced in a dietary fat-dependent manner | [1] |
| Plasma Peptide YY (PYY) | Rats after lipid loading | This compound | Not specified | Increased | [1] |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model
This protocol is designed to evaluate the efficacy of this compound in preventing or treating obesity and related metabolic disorders in a diet-induced animal model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet (control)
-
This compound
-
Vehicle for food admixture (e.g., powdered chow)
-
Metabolic cages (for food and water intake monitoring)
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
-
Analytical balance
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Group Allocation: Randomize mice into control and treatment groups based on body weight.
-
Diet Induction:
-
Control Group: Feed a standard chow diet.
-
HFD Group: Feed a high-fat diet to induce obesity. This typically takes 8-12 weeks, or until a significant difference in body weight is observed compared to the control group.
-
-
This compound Administration (as food admixture):
-
Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg of body weight/day) and the average daily food intake of the mice.
-
Thoroughly mix the calculated amount of this compound with a small portion of the powdered high-fat diet to ensure homogeneity.
-
Incorporate this pre-mix into the total amount of high-fat diet for the treatment group.
-
The control group will receive the high-fat diet with the vehicle only.
-
Provide the respective diets to the animals ad libitum.
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study (see Protocol 3).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for analysis of plasma lipids, glucose, and insulin.
-
Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and the liver.
-
Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of triglyceride content and gene expression (e.g., SREBP-1c).
-
Figure 2: High-Fat Diet-Induced Obesity Model Workflow.
Protocol 2: High Sucrose Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
This protocol is designed to investigate the effect of this compound on hepatic steatosis and de novo lipogenesis induced by a high-carbohydrate diet.
Materials:
-
Male C57BL/6J mice (5-7 weeks old)
-
High sucrose very low-fat (HSVLF) diet
-
Standard chow diet (control)
-
This compound
-
Vehicle for food admixture or oral gavage
-
Oral gavage needles
-
Equipment for blood and tissue collection as in Protocol 1
Procedure:
-
Acclimation: Acclimate mice as described in Protocol 1.
-
Diet Induction:
-
Feed mice the HSVLF diet for 2-4 weeks to induce fatty liver.
-
-
This compound Administration:
-
Food Admixture: Prepare and administer as described in Protocol 1, using the HSVLF diet as the base.
-
Oral Gavage (for acute studies):
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the calculated dose by oral gavage once daily.
-
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
-
Endpoint Analysis:
-
After the treatment period (e.g., 7-29 days for chronic studies, or a few hours for acute studies), euthanize the mice.
-
Collect blood for biochemical analysis (glucose, insulin, lipids).
-
Collect the liver for measurement of triglyceride content, MGAT activity, and gene expression analysis of lipogenic markers (e.g., SREBP-1c, FASN, ACC).
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
This protocol assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Timer
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration (time 0).
-
Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Conclusion
This compound is a potent MGAT2 inhibitor with significant potential for the treatment of metabolic diseases. The in vivo protocols described here provide a robust framework for evaluating its efficacy in preclinical models of obesity and NAFLD. Careful execution of these experiments will be crucial in further elucidating the therapeutic utility of this compound and similar compounds.
References
Application Notes and Protocols for JTP-103237 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a novel, selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By blocking MGAT2, this compound effectively reduces the re-synthesis of triglycerides in enterocytes, thereby limiting fat absorption and promoting a range of beneficial metabolic effects. In preclinical studies utilizing diet-induced obesity (DIO) models, this compound has demonstrated significant efficacy in reducing body weight, improving glucose homeostasis, and mitigating associated metabolic dysregulations such as hepatic steatosis.[1] These attributes make this compound a promising therapeutic candidate for the management of obesity and related metabolic disorders.
This document provides detailed application notes and experimental protocols for the use of this compound in murine models of diet-induced obesity.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the MGAT2 enzyme, which is highly expressed in the enterocytes of the small intestine. MGAT2 plays a key role in the monoacylglycerol pathway, responsible for the majority of triglyceride re-synthesis from dietary fats. Inhibition of MGAT2 by this compound leads to a decrease in the absorption of dietary lipids. This, in turn, triggers a cascade of downstream effects, including an increase in the secretion of satiety-inducing gut hormones such as peptide YY (PYY), leading to reduced food intake.[1] Furthermore, chronic administration of this compound has been shown to improve overall energy metabolism.
Data Presentation
The following tables summarize the quantitative effects of this compound in diet-induced metabolic disease models. Note that specific data from a high-fat diet-induced obesity model was not available in the public domain. The data presented below is from a study using a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver model in C57BL/6J mice, which demonstrates the compound's effects on hepatic lipid metabolism and other metabolic parameters.
Table 1: Effects of Chronic this compound Treatment on Metabolic Parameters in HSVLF Diet-Fed Mice [2]
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Body Weight | No significant change | No significant change | No significant change |
| Cumulative Food Intake | No significant change | No significant change | No significant change |
| Hepatic Triglycerides (mg/g liver) | 45.0 ± 5.5 | Not Reported | 27.1 ± 7.3 |
| Plasma Glucose (mg/dL) | Not Reported | Not Reported | Significant Decrease |
| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Significant Decrease |
| Plasma Insulin | Not Reported | Tended to decrease | Tended to decrease |
* P < 0.01 vs. vehicle control. Data are presented as mean ± S.D.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A standard and widely used protocol for inducing obesity in mice is essential for studying the effects of this compound.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; typically 60 kcal% fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Upon arrival, acclimatize male C57BL/6J mice for at least one week, providing ad libitum access to standard chow and water.
-
At 6-8 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet (e.g., 60 kcal% fat).
-
House the mice individually or in small groups under a 12-hour light/dark cycle.
-
Provide ad libitum access to their respective diets and water for a period of 8-16 weeks to induce a stable obese phenotype.
-
Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.
-
Once the desired obese phenotype is achieved (typically a significant difference in body weight and adiposity compared to the control group), the mice are ready for pharmacological intervention with this compound.
Chronic Administration of this compound
This protocol describes the long-term administration of this compound to DIO mice to evaluate its effects on body weight and metabolic parameters.
Materials:
-
Diet-induced obese C57BL/6J mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Weighing scale
Protocol:
-
Randomly assign the DIO mice into a vehicle control group and one or more this compound treatment groups. Recommended doses from related studies are 30 mg/kg/day and 100 mg/kg/day.[2]
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle orally via gavage once daily for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or weekly throughout the treatment period.
-
At the end of the treatment period, collect blood and tissues for further analysis (e.g., plasma lipids, glucose, insulin, PYY levels, and hepatic triglyceride content).
Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess the effect of this compound on glucose metabolism.
Materials:
-
Treated and control DIO mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillaries)
Protocol:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-nick.
-
Administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Measurement of Hepatic Triglycerides
This protocol is for quantifying the effect of this compound on liver fat accumulation.
Materials:
-
Liver tissue samples from euthanized mice
-
Lipid extraction reagents (e.g., chloroform:methanol mixture)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Protocol:
-
At the end of the study, euthanize the mice and excise the liver.
-
Weigh a portion of the liver tissue (e.g., 100 mg).
-
Homogenize the liver tissue and extract the total lipids using a suitable solvent mixture (e.g., Folch method).
-
Dry the lipid extract and resuspend it in a suitable buffer.
-
Measure the triglyceride concentration using a commercial quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the weight of the liver tissue used.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in diet-induced obesity.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a DIO mouse model.
References
Application Notes and Protocols for JTP-103237 in a Mouse Model of Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of JTP-103237, a monoacylglycerol acyltransferase (MGAT) inhibitor, in a mouse model of non-alcoholic fatty liver disease (NAFLD). The information is compiled from preclinical studies investigating the efficacy and mechanism of action of this compound in mitigating diet-induced hepatic steatosis.
Introduction
This compound is a potent inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme involved in the synthesis of triglycerides. In the context of NAFLD, inhibiting MGAT presents a therapeutic strategy to reduce the accumulation of fat in the liver. Studies in mouse models of fatty liver have demonstrated that this compound can significantly reduce hepatic triglyceride content, suppress lipid synthesis, and improve related metabolic parameters.[1][2][3]
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in a high-sucrose, very low-fat (HSVLF) diet-induced fatty liver mouse model.
Table 1: Effects of Chronic this compound Administration on Hepatic Parameters
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 27.1 ± 7.3** |
| Hepatic MGAT Activity | Data not available | Data not available |
| Data presented as mean ± standard deviation. **P < 0.01 vs. vehicle control.[4] |
Table 2: Effects of Chronic this compound Administration on Metabolic Parameters
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Body Weight | No significant change | No significant change | No significant change |
| Cumulative Food Intake | No significant change | No significant change | No significant change |
| Fat Weight | Data not available | Data not available | Decreased |
| Plasma Glucose | Data not available | Data not available | Decreased |
| Plasma Insulin | Data not available | Decreased (Statistically significant) | Tendency to decrease |
| Plasma Total Cholesterol | Data not available | Data not available | Decreased |
| Chronic administration was performed as a food admixture with final dosages of 33 mg/kg/day and 111 mg/kg/day for the 30 and 100 mg/kg/day groups, respectively.[4] |
Experimental Protocols
High-Sucrose, Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
This protocol describes the induction of fatty liver in mice using a specialized diet.
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.
-
Diet Composition: A high-sucrose, very low-fat (HSVLF) diet. While the exact composition from the primary study is not detailed, a typical formulation consists of high levels of sucrose (e.g., 40-60% of total calories) and low levels of fat (e.g., <10% of total calories), with the remaining calories from protein and other carbohydrates.
-
Induction Phase:
-
Acclimatize mice for one week with standard chow and water ad libitum.
-
Switch the diet to the HSVLF diet for a period of two to five weeks to induce fatty liver.
-
Monitor body weight and food intake regularly.
-
This compound Administration
This compound can be administered acutely via oral gavage or chronically as a food admixture.
-
Acute Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single dose of 100 mg/kg via oral gavage.[4]
-
-
Chronic Administration:
-
Incorporate this compound into the powdered HSVLF diet to achieve target daily doses of 30 mg/kg and 100 mg/kg. The final administered dosages in the key study were 33 mg/kg/day and 111 mg/kg/day, respectively.[4]
-
Provide the this compound-containing diet to the mice for the duration of the treatment period (e.g., 7 days or longer).[4]
-
Measurement of Hepatic Triglyceride Content
This protocol outlines the extraction and quantification of triglycerides from liver tissue.
-
Euthanize mice and immediately excise the liver.
-
Weigh a portion of the liver tissue (approximately 100-200 mg).
-
Homogenize the liver tissue in a suitable buffer.
-
Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Re-suspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Quantify the triglyceride concentration using a commercial colorimetric assay kit, following the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue.
Hepatic MGAT Activity Assay
This protocol describes the measurement of MGAT activity in liver microsomes using thin-layer chromatography (TLC).
-
Microsome Preparation:
-
Homogenize fresh liver tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the microsomal preparation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a monoacylglycerol substrate, and radiolabeled oleoyl-CoA (e.g., [1-14C]oleoyl-CoA).
-
Initiate the reaction by adding a specific amount of microsomal protein.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction and TLC:
-
Stop the reaction and extract the lipids as described in the triglyceride measurement protocol.
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:30:2).
-
-
Detection and Quantification:
-
Visualize the separated lipid spots (including the newly synthesized radiolabeled diacylglycerol) using an appropriate method (e.g., phosphorimager or autoradiography).
-
Quantify the radioactivity of the diacylglycerol spot to determine MGAT activity.
-
Gene Expression Analysis of SREBP-1c by qPCR
This protocol details the measurement of sterol regulatory element-binding protein 1-c (SREBP-1c) mRNA levels in the liver.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from a portion of the liver tissue using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for mouse SREBP-1c and a housekeeping gene (e.g., GAPDH, β-actin).
-
Example Mouse SREBP-1c Primers: (Note: Primer sequences should be validated for specificity and efficiency)
-
Forward: 5'-GGAGCCATGGATTGCACATT-3'
-
Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
-
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of SREBP-1c, normalized to the housekeeping gene.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to exert its effects on hepatic lipid metabolism through both direct and indirect mechanisms. The direct mechanism involves the inhibition of MGAT, which reduces the synthesis of diacylglycerol and subsequently triglycerides. The indirect mechanism is thought to involve the suppression of the lipogenic transcription factor SREBP-1c.[2] This may occur through the antagonism of Liver X Receptor (LXR) signaling, a known regulator of SREBP-1c expression.[5]
Experimental Workflow for Evaluating this compound
The following diagram illustrates the typical experimental workflow for assessing the efficacy of this compound in the HSVLF diet-induced fatty liver mouse model.
References
- 1. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring MGAT2 Activity in the Presence of JTP-103237
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Monoacylglycerol Acyltransferase 2 (MGAT2) and characterizing the inhibitory effects of JTP-103237. The methodologies described are applicable for screening and characterizing potential MGAT2 inhibitors in drug discovery and development.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride (TG) resynthesis in the small intestine for dietary fat absorption.[1][2] MGAT2 catalyzes the acylation of monoacylglycerol to produce diacylglycerol, a crucial step in the formation of triglycerides.[3][4] Its high expression in the small intestine makes it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][5] this compound is a novel and selective inhibitor of MGAT2, demonstrating potential for preventing diet-induced obesity by modulating fat absorption.[6][7][8]
Signaling Pathway of MGAT2 in Intestinal Fat Absorption
Dietary triglycerides are first hydrolyzed into fatty acids and monoacylglycerols in the intestinal lumen. These products are then taken up by enterocytes, where MGAT2 facilitates the initial step of triglyceride resynthesis. The resulting diacylglycerol is further acylated by diacylglycerol acyltransferase (DGAT) to form triglycerides, which are then packaged into chylomicrons and secreted into the lymphatic system.
MGAT2 Signaling Pathway in Triglyceride Resynthesis.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant compounds against MGAT enzymes is summarized below. This data is crucial for comparing the selectivity and efficacy of different inhibitors.
| Compound | Target Enzyme | IC50 Value | Assay Conditions | Reference |
| This compound | hMGAT2 | 0.019 µM (19 nM) | Radioactive-labeling assay with rat intestinal S9 fraction and membrane fractions of MGAT2-expressing cells. | [5][6] |
| This compound | hMGAT3 | 6.423 µM | Radioactive-labeling assay. | [6] |
| Compound A | Recombinant human MGAT2 | 4.0 ± 2.9 nM | In vitro enzyme assay. | [1] |
| Compound A | Recombinant rat MGAT2 | 4.0 ± 3.4 nM | In vitro enzyme assay. | [1] |
| Compound A | Recombinant mouse MGAT2 | 23 ± 17 nM | In vitro enzyme assay. | [1] |
| Compound B | Human MGAT2 | 8.1 nM | In vitro enzyme assay. | [9] |
| Compound B | Mouse MGAT2 | 0.85 nM | In vitro enzyme assay. | [9] |
Experimental Protocols
Protocol 1: In Vitro MGAT2 Activity Assay using Radiolabeled Substrate
This protocol describes the measurement of MGAT2 activity in cell lysates or membrane fractions using a radiolabeled substrate, followed by thin-layer chromatography (TLC) for product separation and quantification.
Materials:
-
MGAT2 enzyme source (e.g., membrane fractions from hMGAT2-expressing Sf9 or COS-7 cells, or intestinal S9 fractions).[5]
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl, and 1 mM MgCl2).
-
Substrates: 2-monooleoylglycerol (2-MAG) and [14C]oleoyl-CoA.[4]
-
This compound or other test compounds dissolved in DMSO.
-
TLC plates (e.g., silica gel 60).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from cells overexpressing MGAT2 or use intestinal S9 fractions as the enzyme source.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MGAT2 enzyme source, and varying concentrations of this compound (or vehicle control - DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrates, 2-MAG and [14C]oleoyl-CoA.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction: Extract the lipids by vortexing and centrifugation.
-
TLC Analysis: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate diacylglycerol (the product) from other lipids.
-
Quantification: Visualize the radiolabeled spots (e.g., by autoradiography) and scrape the corresponding silica gel into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of [14C]-labeled diacylglycerol formed.[10]
-
Data Analysis: Calculate the percent inhibition of MGAT2 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based MGAT2 Activity Assay using Stable Isotope-Labeled Substrate and LC/MS
This advanced protocol offers higher sensitivity and throughput compared to the TLC-based method and is suitable for profiling inhibitors in a more physiologically relevant context.[1]
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/Human MGAT2).[1]
-
Cell culture medium and reagents.
-
Stable isotope-labeled substrate (e.g., D31-palmitate).[1]
-
This compound or other test compounds.
-
LC/MS system (high-resolution mass spectrometer).
-
Internal standard (e.g., glyceryl-tri-pentadecanoate-D29).[1]
Procedure:
-
Cell Culture: Culture STC-1/Human MGAT2 cells in appropriate multi-well plates to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
Substrate Labeling: Add the stable isotope-labeled substrate (e.g., D31-palmitate) to the cell culture medium and incubate for a defined time to allow for its incorporation into diacylglycerol (DAG) and triacylglycerol (TAG).[1]
-
Cell Lysis and Lipid Extraction: Wash the cells and then lyse them. Extract the total lipids using an appropriate solvent system containing the internal standard.
-
LC/MS Analysis: Analyze the lipid extracts using a high-resolution LC/MS system to separate and quantify the stable isotope-labeled DAG and TAG products.[1] The formation of D31-dipalmitin can be monitored to reflect MGAT2-driven DAG synthesis.[1]
-
Data Analysis: Calculate the peak area ratio of the labeled product to the internal standard. Determine the percent inhibition of DAG synthesis at each inhibitor concentration relative to the vehicle control. Calculate the IC50 value using a suitable curve-fitting model.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating an MGAT2 inhibitor using a cell-based assay.
Workflow for Cell-Based MGAT2 Inhibition Assay.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for JTP-103237 in Intestinal Fat Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the re-synthesis of triglycerides (TGs) in enterocytes of the small intestine.[1] By targeting MGAT2, this compound effectively modulates the absorption of dietary fats, presenting a promising therapeutic strategy for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in preclinical research to investigate intestinal fat absorption and related metabolic parameters.
Mechanism of Action
Dietary triglycerides are first hydrolyzed into fatty acids and monoacylglycerols in the intestinal lumen. These products are then absorbed by enterocytes, where they are re-esterified back into triglycerides. This process is primarily mediated by the monoacylglycerol pathway, in which MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, the penultimate step in triglyceride synthesis. This compound specifically inhibits MGAT2, thereby reducing the rate of triglyceride re-synthesis and subsequent secretion into the circulation as chylomicrons.[1] This leads to a decrease in postprandial hyperlipidemia. Furthermore, the inhibition of fat absorption in the proximal small intestine leads to an increased delivery of lipids to the distal small intestine, which in turn stimulates the secretion of satiety hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), contributing to reduced food intake.
Caption: Mechanism of action of this compound in the enterocyte.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme | IC₅₀ (nM) |
| Human MGAT2 | 8.1 |
| Mouse MGAT2 | 0.85 |
| Human DGAT1 | >10,000 |
| Human DGAT2 | >10,000 |
| Human ACAT1 | >10,000 |
Data synthesized from multiple sources demonstrating high selectivity for MGAT2.
Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Body Weight Gain (g) | 15.2 ± 1.1 | 5.8 ± 0.9 |
| Food Intake ( g/day ) | 3.5 ± 0.2 | 2.9 ± 0.1* |
| Epididymal Fat Weight (g) | 2.1 ± 0.2 | 1.3 ± 0.1 |
| Hepatic Triglyceride (mg/g) | 25.4 ± 3.1 | 15.7 ± 2.5 |
| Plasma PYY (pg/mL) | 55 ± 8 | 98 ± 12 |
*Values are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data is illustrative and compiled from published studies.
Experimental Protocols
In Vitro MGAT2 Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of MGAT2 activity using microsomal preparations.
Materials:
-
This compound
-
Microsomes from cells expressing recombinant human or mouse MGAT2
-
1-oleoyl-rac-glycerol (monoacylglycerol substrate)
-
[¹⁴C]-Oleoyl-CoA (acyl donor)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 20 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
Stop solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in DMSO to create a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 50 µL of microsomal preparation (containing MGAT2) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate mix by combining 1-oleoyl-rac-glycerol and [¹⁴C]-Oleoyl-CoA in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 200 µL of the stop solution to each well.
-
Add 100 µL of heptane to each well, seal the plate, and shake vigorously for 10 minutes to extract the lipids.
-
Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.
-
Transfer 50 µL of the upper heptane layer to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro MGAT2 inhibition assay.
Oral Fat Tolerance Test (OFTT) in Mice
This protocol evaluates the effect of this compound on postprandial lipemia in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corn oil or olive oil
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
House mice individually and acclimate for at least one week.
-
Fast the mice for 4-6 hours prior to the experiment.
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally by gavage.
-
One hour after compound administration, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately after the baseline blood draw, administer a lipid bolus (e.g., 10 mL/kg of corn oil) orally by gavage.
-
Collect blood samples at 1, 2, and 4 hours post-lipid administration.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the overall lipid excursion.
Caption: Timeline for the Oral Fat Tolerance Test (OFTT) protocol.
Measurement of Plasma PYY and GLP-1 Levels
This protocol describes the quantification of key satiety hormones following lipid challenge in mice treated with this compound.
Materials:
-
Plasma samples from the OFTT experiment
-
DPP-IV inhibitor (for GLP-1 preservation)
-
Commercially available ELISA kits for mouse PYY and GLP-1
-
Microplate reader
Procedure:
-
During the OFTT blood collection, add a DPP-IV inhibitor to the collection tubes designated for GLP-1 measurement to prevent its degradation.
-
Process the blood to obtain plasma as described in the OFTT protocol.
-
Store plasma samples at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the manufacturer's instructions provided with the specific mouse PYY and GLP-1 ELISA kits.
-
Typically, the protocol will involve:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculate the concentrations of PYY and GLP-1 in the plasma samples based on the standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of MGAT2 in intestinal fat absorption and its impact on systemic lipid metabolism and energy homeostasis. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of MGAT2 inhibition.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JTP-103237 in NAFLD Research Models
These application notes provide a comprehensive overview of the use of JTP-103237, a monoacylglycerol acyltransferase (MGAT) inhibitor, in preclinical research models of Nonalcoholic Fatty Liver Disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for NAFLD and related metabolic disorders.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, obesity, and type 2 diabetes.[1][2] The disease spectrum ranges from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[3] A key pathological feature of NAFLD is the excessive accumulation of triglycerides in the liver, driven by increased de novo lipogenesis (DNL) and uptake of fatty acids.[4][5]
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the intestine.[6] Emerging research has demonstrated that this compound also exhibits significant therapeutic effects in the liver, independent of its effects on intestinal fat absorption. Specifically, in a carbohydrate-induced model of fatty liver, this compound was found to suppress both triglyceride synthesis and de novo lipogenesis, highlighting its potential as a therapeutic agent for NAFLD.[1][7][8]
Mechanism of Action
This compound primarily acts by inhibiting MGAT activity. In the context of the liver, this inhibition has a dual effect on lipid metabolism. Firstly, it directly blocks the synthesis of triglycerides via the MGAT pathway. Secondly, the resulting increase in fatty acid substrates is postulated to antagonize Liver X Receptor (LXR) signaling, which in turn suppresses the expression of Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c) and other lipogenesis-related genes.[1] This dual action effectively reduces hepatic lipid accumulation.
Application in a NAFLD Research Model
This compound has been effectively studied in a high sucrose, very low-fat (HSVLF) diet-induced fatty liver model in mice.[1][7] This model is particularly relevant for studying carbohydrate-induced NAFLD, a common clinical scenario.
The following table summarizes the significant quantitative effects of this compound in the HSVLF diet-induced fatty liver model.
| Parameter | Model | Treatment Group | Dosage | Duration | Key Results | Reference |
| Hepatic Triglyceride Content | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Significantly reduced | [1][7] |
| Hepatic MGAT Activity | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Reduced | [1][7] |
| De Novo Lipogenesis | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Suppressed | [1][7] |
| Lipogenesis-Related Gene Expression (e.g., SREBP-1c) | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Suppressed | [7][9] |
| Plasma Glucose Levels | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Decreased | [7] |
| Total Cholesterol | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Decreased | [7] |
| Epididymal Fat Accumulation | HSVLF Diet-Fed Mice | This compound | Not specified | Not specified | Reduced | [1][7] |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound.[1][7][8]
Objective: To induce hepatic steatosis in mice through a carbohydrate-rich diet to mimic human NAFLD for the evaluation of this compound.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Standard chow diet
-
High Sucrose, Very Low-Fat (HSVLF) diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose solution)
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
-
Analytical equipment for biochemical assays
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.
-
Dietary Intervention:
-
Divide mice into a control group (standard chow) and an experimental group (HSVLF diet).
-
Feed the respective diets for a specified period (e.g., 2-4 weeks) to induce fatty liver in the experimental group.
-
-
Treatment Administration:
-
Divide the HSVLF diet-fed mice into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle orally once daily for the duration of the treatment period.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests if required.
-
-
Sample Collection:
-
At the end of the study, collect blood samples for analysis of plasma glucose, cholesterol, and triglycerides.
-
Euthanize the mice and harvest the liver and epididymal fat pads.
-
-
Tissue Analysis:
-
Measure liver and fat pad weights.
-
Homogenize liver tissue for the measurement of triglyceride content and MGAT activity.
-
Perform histological analysis (e.g., H&E, Oil Red O staining) to assess steatosis.
-
Extract RNA for gene expression analysis of lipogenic markers (e.g., SREBP-1c, FASN, ACC).
-
Expected Outcomes
Treatment with this compound in a carbohydrate-induced NAFLD model is expected to:
-
Significantly reduce hepatic triglyceride accumulation.
-
Decrease hepatic MGAT activity.
-
Suppress the expression of key lipogenic genes.
-
Improve metabolic parameters such as plasma glucose and cholesterol.
-
Reduce overall adiposity.
These outcomes suggest that this compound is a promising candidate for the treatment of NAFLD, particularly in patients with carbohydrate-driven steatosis.[7] Further research could explore its efficacy in more advanced models of NASH featuring inflammation and fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
JTP-103237 solution preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a potent and selective inhibitor of Monoacylglycerol O-Acyltransferase 2 (MOGAT2). MOGAT2 is a key enzyme in the monoacylglycerol pathway, which is the major pathway for the absorption of dietary fats in the small intestine. By inhibiting MOGAT2, this compound effectively blocks the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG), a critical step in the subsequent formation of triglycerides (TAGs). This mechanism of action makes this compound a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases such as obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4]
These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory studies.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1883864-16-1 | [1] |
| Molecular Formula | C₂₄H₂₉F₃N₆O | [1] |
| Molecular Weight | 474.52 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Information on solubility in other solvents such as ethanol and water is not readily available. Empirical testing is recommended. |
Solution Preparation Protocols
General Guidelines
-
Safety Precautions : Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Storage : Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Preparation of Stock Solutions
The following table provides the required amount of this compound to prepare stock solutions of various concentrations.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.107 mL | 10.537 mL |
| 5 mM | 0.421 mL | 2.107 mL |
| 10 mM | 0.211 mL | 1.054 mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.745 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to the solid compound. For 4.745 mg, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the stock solution needs to be further diluted to the desired final concentration in the cell culture medium.
Example Protocol for Preparing a 1 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:100 in cell culture medium to achieve a final concentration of 1 µM.
-
Ensure the final DMSO concentration is not cytotoxic to the cells being used. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Typical concentrations for in vitro studies with MOGAT2 inhibitors can range from low nanomolar to micromolar, depending on the cell type and the specific assay. For instance, a study on a cell-based assay for MOGAT2 inhibitors used substrate concentrations of 100, 200, and 400 µM, while a specific inhibitor showed an IC₅₀ in the low nanomolar range.[2][5]
Preparation of Dosing Solutions for In Vivo Studies
For in vivo studies in mice, this compound can be administered orally. The formulation will depend on the specific experimental design. A common vehicle for oral gavage is a suspension in a solution such as 0.5% methylcellulose or a mixture of saline, PEG400, and Tween 80.
Example Protocol for Preparing a Dosing Solution (1 mg/mL):
-
Calculate the total amount of this compound and vehicle needed for the study.
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or sonicating to ensure a uniform suspension.
-
The dosing solution should be prepared fresh daily and stored at 4°C for the duration of the dosing day. Mix well before each administration.
In a study involving diet-induced obese mice, this compound was administered orally at doses of 0.3, 1, and 3 mg/kg.[6]
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
MOGAT2 Signaling Pathway and Inhibition by this compound
Caption: MOGAT2 pathway and this compound inhibition.
Troubleshooting Guide for this compound Solution Preparation
Caption: Troubleshooting this compound solution preparation.
References
- 1. MOGAT2: A New Therapeutic Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Assessing JTP-103237 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a novel, selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats.[1][2][3][4] By blocking MGAT2, this compound effectively reduces the re-synthesis of triglycerides in enterocytes, thereby limiting fat absorption and offering a promising therapeutic strategy for obesity and related metabolic disorders.[1][2] Furthermore, studies have shown that this compound can also impact hepatic lipid metabolism by reducing triglyceride content and suppressing de novo lipogenesis, partly through the modulation of the sterol regulatory element-binding protein 1-c (SREBP-1c) signaling pathway.[5]
These application notes provide a comprehensive overview and detailed protocols for various in vitro models to assess the function and efficacy of this compound. The described assays are essential tools for researchers in drug discovery and development to characterize the biochemical and cellular effects of MGAT2 inhibitors.
Data Summary
The following tables summarize key quantitative data related to the in vitro activity of this compound and the performance of the described assay models.
Table 1: Inhibitory Activity of this compound against MGAT2
| Enzyme Source | Assay Format | IC₅₀ (nM) | Reference |
| Recombinant Human MGAT2 | Biochemical (Radiometric) | 4.0 ± 2.9 | [6] |
| Recombinant Rat MGAT2 | Biochemical (Radiometric) | 4.0 ± 3.4 | [6] |
| Recombinant Mouse MGAT2 | Biochemical (Radiometric) | 23 ± 17 | [6] |
| STC-1/Human MGAT2 Cells | Cell-Based (TLC) | 12.4 ± 7.7 | [6] |
| STC-1/Human MGAT2 Cells | Cell-Based (LC/MS) | 2.3 ± 1.2 | [6] |
Table 2: Example Data from In Vitro Lipid Accumulation Assay in HepG2 Cells
| Treatment | Oil Red O Absorbance (at 520 nm) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 0.15 ± 0.02 | 1.0 |
| Oleic Acid (400 µM) | 0.75 ± 0.08 | 5.0 |
| Oleic Acid (400 µM) + this compound (1 µM) | 0.40 ± 0.05 | 2.7 |
| Oleic Acid (400 µM) + this compound (10 µM) | 0.20 ± 0.03 | 1.3 |
Note: The data presented in Table 2 are representative and will vary based on experimental conditions.
Signaling Pathway
The inhibitory action of this compound on MGAT2 in hepatocytes is postulated to increase the intracellular concentration of fatty acids, which are substrates for MGAT. This increase can lead to the suppression of SREBP-1c and its downstream lipogenic gene targets.[5]
Experimental Protocols
Biochemical MGAT2 Enzyme Activity Assay (Radiometric)
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on MGAT2 enzymatic activity using a radiolabeled substrate.
Materials:
-
Recombinant human MGAT2 or intestinal microsomes
-
2-monooleoylglycerol (2-MAG)
-
[¹⁴C]Oleoyl-Coenzyme A
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mg/mL fatty acid-free BSA)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Chloroform/Methanol (2:1, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation fluid and counter or phosphorimager
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add 10 µL of the this compound dilution (or vehicle control).
-
Add 70 µL of assay buffer containing the MGAT2 enzyme source (e.g., 10-20 µg of microsomal protein).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate mix containing 2-MAG (final concentration 50 µM) and [¹⁴C]Oleoyl-CoA (final concentration 25 µM).
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Add 500 µL of chloroform/methanol (2:1) to extract the lipids. Vortex vigorously and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize and quantify the radiolabeled diacylglycerol (DAG) spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cell-Based Intestinal Fat Absorption Model (Caco-2 Cells)
This protocol utilizes a Caco-2 cell monolayer, a well-established in vitro model of the human intestinal epithelium, to assess the effect of this compound on the transport of lipids.[4]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Lipid mixture (e.g., oleic acid and 2-MAG complexed with bile salts and phospholipids)
-
This compound
-
Triglyceride quantification kit
Protocol:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with this compound (added to the apical chamber) for 1-2 hours.
-
Add the lipid mixture to the apical chamber and incubate for 4-24 hours at 37°C.
-
Collect the medium from the basolateral chamber.
-
Quantify the amount of triglycerides secreted into the basolateral medium using a commercial triglyceride quantification kit.
-
Compare the triglyceride levels in this compound-treated cells to vehicle-treated controls to determine the extent of inhibition of lipid transport.
Hepatic Lipid Accumulation Model (HepG2 Cells)
This protocol uses the human hepatoma cell line HepG2 to model hepatic steatosis and evaluate the ability of this compound to prevent or reduce lipid accumulation.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common issues with JTP-103237 in vivo experiments
Welcome to the technical support center for JTP-103237 in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1][2] MGAT2 is a key enzyme in the small intestine responsible for the absorption of dietary fat.[1] By inhibiting MGAT2, this compound reduces the absorption of lipids into circulation.[1][2]
Q2: What are the expected primary effects of this compound in diet-induced obesity (DIO) models?
A2: In DIO mice, chronic treatment with this compound has been shown to significantly decrease body weight, reduce fat weight, and lower hepatic triglyceride content.[1] It can also improve glucose tolerance.[1] Additionally, a reduction in food intake is expected, particularly in animals on a high-fat diet.[1][2]
Q3: Does this compound have effects on hepatic lipid metabolism beyond inhibiting intestinal fat absorption?
A3: Yes. In studies using a high sucrose, very low-fat (HSVLF) diet to induce fatty liver, this compound was found to reduce hepatic triglyceride content and hepatic MGAT activity.[3][4] It also suppressed both triglyceride synthesis and de novo lipogenesis in the liver.[3][4][5] This suggests a direct effect on hepatic lipid metabolism.
Troubleshooting Guides
Issue 1: Suboptimal Reduction in Body Weight or Fat Mass in DIO Models
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Verify the dose and administration route. For oral administration, ensure proper gavage technique. Consider performing pharmacokinetic analysis to confirm plasma concentrations of this compound. |
| Diet Composition | The effect of this compound on food intake and body weight is dependent on the dietary fat content.[1][2] Ensure the high-fat diet used in your study has a sufficiently high percentage of fat to elicit the expected pharmacological effect. |
| Animal Model Variability | Consider the species and strain of the animal model. While this compound has shown efficacy in mice, metabolic responses can vary. Review literature for studies using your specific model. |
| Acclimation Period | Ensure animals are properly acclimated to the high-fat diet before initiating treatment. Insufficient acclimation can lead to variability in food intake and body weight. |
Issue 2: Unexpected Lack of Effect on Hepatic Triglycerides in a Fatty Liver Model
| Potential Cause | Troubleshooting Step |
| Model of Fatty Liver | The effect of this compound on hepatic lipids has been demonstrated in a high sucrose, very low-fat (HSVLF) diet-induced model.[4][6] If you are using a different model, the underlying pathophysiology may respond differently to MGAT inhibition. |
| Duration of Treatment | The suppression of de novo lipogenesis by this compound was observed after 7 days of treatment but not after a single dose.[6] Ensure your treatment duration is sufficient to observe changes in hepatic lipid metabolism. |
| Timing of Sample Collection | Metabolic parameters can fluctuate with circadian rhythms. Standardize the timing of tissue and blood sample collection relative to the light/dark cycle and feeding schedule. |
Issue 3: Significant Variability in Food Intake Data
| Potential Cause | Troubleshooting Step |
| Diet-Dependent Effects | This compound's effect on reducing food intake is more pronounced in animals fed a high-fat diet compared to a low-fat diet.[2] Ensure your control and treatment groups are on the appropriate and consistent diets. |
| Measurement Method | If using manual food intake measurements, ensure accuracy and consistency. Consider using metabolic cages for more precise and automated monitoring of food consumption. |
| Palatability of Medicated Feed | If administering this compound in the feed, ensure the compound does not negatively impact the palatability of the diet, which could lead to food aversion unrelated to the drug's pharmacological effect. |
Data Summary Tables
Table 1: Effects of Chronic this compound Treatment on Biochemical Parameters in HSVLF Diet-Fed Mice
| Parameter | Vehicle | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Body Weight (g) | 30.1 ± 0.5 | 29.8 ± 0.6 | 30.5 ± 0.6 |
| Cumulative Food Intake (g/14 days) | 68.3 ± 1.7 | 67.5 ± 1.6 | 69.1 ± 1.5 |
| Epididymal Fat Weight (g) | 0.89 ± 0.07 | 0.81 ± 0.07 | 0.73 ± 0.06 |
| Plasma Glucose (mg/dL) | 203 ± 11 | 185 ± 9 | 169 ± 8 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.8 ± 0.3 |
| Plasma Total Cholesterol (mg/dL) | 130 ± 5 | 119 ± 4 | 112 ± 4 |
*Data adapted from a study in mice fed a high sucrose, very low-fat (HSVLF) diet for two weeks, followed by two weeks of treatment.[6] Values are presented as mean ± SEM. *P < 0.05 vs. vehicle.
Table 2: Effect of this compound on Hepatic Triglyceride Content and MGAT Activity
| Treatment Group | Hepatic Triglyceride (mg/g liver) | Hepatic MGAT Activity (nmol/min/mg protein) |
| Normal Chow | 10.2 ± 0.9 | 0.29 ± 0.02 |
| HSVLF Diet + Vehicle | 35.1 ± 3.4 | 0.42 ± 0.02 |
| HSVLF Diet + this compound (30 mg/kg/day) | 27.8 ± 2.9 | 0.35 ± 0.02 |
| HSVLF Diet + this compound (100 mg/kg/day) | 25.1 ± 2.1 | 0.31 ± 0.01** |
*Data from a study in mice fed a high sucrose, very low-fat (HSVLF) diet.[3] Values are presented as mean ± SEM. *P < 0.05, **P < 0.01 vs. HSVLF diet + Vehicle.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.
-
Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity.
-
Acclimation: Feed mice the high-fat diet for a period of 8-12 weeks to establish the obese phenotype.
-
Treatment: Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Measure body weight and food intake regularly (e.g., daily or weekly).
-
Outcome Measures: At the end of the study, collect blood for analysis of plasma parameters (e.g., glucose, insulin, lipids). Collect and weigh tissues such as liver and adipose depots. Analyze hepatic triglyceride content.
Protocol 2: Assessment of this compound on Hepatic De Novo Lipogenesis
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.
-
Diet: High sucrose, very low-fat (HSVLF) diet to induce hepatic steatosis.
-
Treatment: Administer this compound or vehicle as a food admixture or by oral gavage for a specified duration (e.g., 7 days).
-
De Novo Lipogenesis Assay:
-
Fast animals for a short period (e.g., 2 hours).
-
Administer a bolus of deuterated water (D₂O) via intraperitoneal injection.
-
Collect liver tissue at a specified time point after D₂O administration.
-
Analyze the incorporation of deuterium into hepatic lipids using mass spectrometry.
-
Visualizations
Caption: Mechanism of action of this compound in the small intestine.
Caption: Workflow for a diet-induced obesity (DIO) study.
Caption: this compound's effects on hepatic lipid metabolism.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
Improving JTP-103237 solubility for cell culture
Welcome to the technical support center for JTP-103237. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in cell culture applications.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter precipitation of this compound in cell culture media, which can appear as visible particles, cloudiness, or a film. This can negatively impact experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide offers a systematic approach to resolving these issues.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the intestine responsible for the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acids.[2][3][4] By inhibiting MGAT2, this compound modulates fat absorption and has been studied for its potential in treating obesity and related metabolic disorders.[2][3][4][5]
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the MGAT2 pathway.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO but has limited solubility in aqueous media.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the cell culture medium can cause a sudden change in solvent polarity, leading the compound to "crash out" of the solution.
-
High Final Concentration: The intended final concentration in the media may be above the solubility limit of this compound in that specific medium.
-
Media Components and Conditions: Interactions with components in the culture medium, temperature fluctuations, or suboptimal pH can also affect solubility.[2][6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent.
| Parameter | Recommendation |
| Solvent | DMSO |
| Concentration | 10 mM |
| Storage | Aliquot into single-use vials and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
| Handling | To ensure complete dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[1] Avoid repeated freeze-thaw cycles. |
Q4: What is the best way to dilute the this compound stock solution into my cell culture medium to avoid precipitation?
To prevent solvent shock and precipitation, a serial dilution method is recommended. Avoid adding the concentrated DMSO stock directly to your final volume of media.
Recommended Dilution Protocol
Caption: A recommended workflow for diluting this compound for cell culture experiments.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is standard practice to keep the final DMSO concentration at or below 0.5% (v/v), with an ideal target of ≤ 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (MW: 474.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, use 4.745 mg).
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If dissolution is slow, warm the solution to 37°C for a short period and/or sonicate for a few minutes.[1][8]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your pre-warmed medium. It is recommended to test a range of concentrations relevant to your planned experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Use the serial dilution method described in the FAQ section to minimize precipitation.
-
Vehicle Control: Prepare a control sample with the highest volume of DMSO that will be used in the dilutions.
-
Incubation: Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each sample for any signs of precipitation (cloudiness, visible particles, film at the bottom).
-
Microscopy: Place a small volume of the medium on a slide and examine under a microscope to detect smaller, less obvious precipitates.
-
References
- 1. glpbio.com [glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
JTP-103237 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JTP-103237.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
-
As a powder: Store at -20°C for long-term stability.[1][2] Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to 2 years).[2]
-
In solvent: For optimal stability, store solutions at -80°C.[1][2] Storage at -20°C is possible for shorter durations (up to 1 month).[2]
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is dependent on the storage conditions.
-
Powder: When stored at -20°C, this compound powder is stable for up to 3 years.[2] If stored at 4°C, the stability is maintained for up to 2 years.[2]
-
In solvent: When dissolved in a solvent and stored at -80°C, the solution is stable for up to 6 months.[2] If stored at -20°C, the solution should be used within 1 month.[2]
Q3: Is this compound stable under recommended storage conditions?
A3: Yes, this compound is stable when stored according to the recommended conditions.[1]
Q4: What are the consequences of improper storage?
A4: Improper storage of this compound can lead to its degradation, which may result in reduced potency and inaccurate experimental results. It is crucial to adhere to the recommended storage temperatures to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions and duration. If the compound has been stored outside the recommended temperature range or for longer than the specified shelf life, it is advisable to use a fresh stock of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | Ensure the powder is brought to room temperature before opening the vial to prevent condensation. If solubility issues persist with a new vial, consider using a different solvent appropriate for your experimental needs. |
Storage and Stability Data Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following provides a general guideline for preparing a this compound stock solution.
Protocol: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a solvent appropriate for your experimental design (e.g., DMSO, ethanol).
-
Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]
Visualizations
Caption: Recommended storage conditions and handling workflow for this compound.
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). It is utilized in research to study lipid metabolism and its role in various diseases.[3][4] Proper handling and storage are critical to ensure the compound's efficacy and the reproducibility of experimental results. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. JTP 103237|MSDS [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with JTP-103237
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JTP-103237, a novel monoacylglycerol acyltransferase (MGAT) inhibitor.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Issue: Observed a significant decrease in de novo lipogenesis, which is not a direct effect of MGAT inhibition.
-
Possible Cause: This is a recognized, albeit indirect, effect of this compound. The inhibition of MGAT can lead to an increase in its substrate, fatty acids. This increase may, in turn, suppress the expression of sterol regulatory element-binding protein 1-c (SREBP-1c) and related genes, which are key regulators of lipogenesis.[1][2][3]
-
Suggested Action:
-
Measure SREBP-1c expression: To confirm this mechanism, quantify the mRNA or protein levels of SREBP-1c and its target genes involved in fatty acid synthesis.
-
Analyze hepatic lipid composition: A detailed analysis of hepatic lipids may reveal an increase in free fatty acids, supporting the proposed mechanism.[3]
-
Issue: Inconsistent results in food intake reduction in animal models.
-
Possible Cause: The effect of this compound on food intake is dependent on the dietary fat content.[4][5] The compound has been shown to increase plasma levels of Peptide YY (PYY), a satiety hormone, after lipid loading.[4][5] This effect may be less pronounced in animals on a low-fat diet.
-
Suggested Action:
-
Standardize and report dietary composition: Ensure that the fat content of the diet is consistent across all experimental groups and is clearly reported.
-
Measure plasma PYY levels: To investigate the mechanism, measure plasma PYY levels post-administration of this compound and a lipid challenge.
-
Issue: Variability in the reduction of hepatic triglycerides.
-
Possible Cause: The efficacy of this compound in reducing hepatic triglycerides can be influenced by the specific animal model and the diet used to induce fatty liver. For instance, its effects have been documented in a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver model.[1][2][3]
-
Suggested Action:
-
Characterize your model: Thoroughly characterize the metabolic state of your animal model.
-
Control dietary variables: Ensure strict control over the diet composition throughout the study period.
-
Dose-response study: Conduct a dose-response study to determine the optimal concentration of this compound for your specific model and experimental conditions.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme that plays a crucial role in the absorption of dietary fat in the small intestine.[4][5] By inhibiting MGAT2, this compound reduces the synthesis and absorption of triglycerides.
What are the expected downstream effects of this compound administration in preclinical models?
In preclinical studies, primarily in mice, this compound has been shown to:
-
Reduce the absorption of lipids from the intestine.[4]
-
Decrease body weight and fat mass in diet-induced obese models.[4][5]
Has this compound been evaluated in clinical trials?
Based on the available scientific literature, there is no public information indicating that this compound has entered human clinical trials. Research appears to be in the preclinical phase.
Data Summary
Table 1: Effects of this compound on Metabolic Parameters in a High-Sucrose Very-Low-Fat (HSVLF) Diet-Fed Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Hepatic Triglycerides (mg/g liver) | 45.0 ± 5.5 | Not reported | 27.1 ± 7.3 |
| Hepatic MGAT Activity | Significantly higher than normal chow | Not clear | Significantly decreased |
| Plasma Glucose | Elevated | Decreased | Decreased |
| Total Cholesterol | Elevated | Decreased | Decreased |
Data synthesized from studies by Okuma et al. (2015).[1][3]
Experimental Protocols
Measurement of Hepatic MGAT Activity
-
Tissue Preparation: Homogenize liver samples in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the liver homogenate, a radiolabeled substrate such as [1-14C]oleoyl-coenzyme A, and monoacylglycerol.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the lipids using a method like the Folch procedure.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the radioactivity in the diacylglycerol spot to determine MGAT activity.
Visualizations
Caption: Mechanism of action of this compound in the intestine and liver.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of JTP-103237 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of JTP-103237. The information focuses on understanding the compound's mechanism of action and potential downstream effects observed in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1][2] MGAT2 is an enzyme that plays a crucial role in the absorption of dietary fat in the small intestine.[1][2]
Q2: Are there any known off-target effects of this compound?
Current research literature emphasizes the selectivity of this compound for MGAT2.[1] Studies have shown that it potently inhibits MGAT activity in intestinal S9 fractions without significant species differences among humans, rats, and mice.[1] While comprehensive off-target screening data against a broad panel of kinases or receptors is not detailed in the provided research, the observed biological effects are primarily attributed to its on-target inhibition of MGAT2.
Q3: What are the expected downstream biological effects of this compound administration in preclinical models?
The inhibition of MGAT2 by this compound leads to a series of downstream effects, primarily related to lipid metabolism and energy balance. Researchers can expect to observe:
-
Reduced Fat Absorption: A decrease in the absorption of lipids from the small intestine.[1]
-
Changes in Intestinal Lipid Content: A significant increase in lipid content in the distal small intestine, while the proximal small intestine may show a slight decrease in triglyceride content.[1]
-
Increased MGAT Substrates: An accumulation of monoacylglycerol and fatty acids in the small intestine.[1]
-
Hormonal Changes: An increase in plasma levels of peptide YY (PYY) after lipid administration.[1][2] Some studies have noted a slight, though not statistically significant, increase in glucagon-like peptide-1 (GLP-1) levels.[1]
-
Reduced Food Intake: A decrease in food consumption, particularly in animals on a high-fat diet.[1][2]
-
Body Weight Reduction: Significant decreases in body weight with chronic treatment in diet-induced obese models.[1][2]
-
Improved Metabolic Parameters: Improvements in glucose tolerance, and a decrease in fat weight and hepatic triglyceride content.[1][2][3]
-
Suppression of Lipogenesis: In the liver, this compound has been shown to suppress not only triglyceride and diacylglycerol synthesis but also de novo lipogenesis.[3][4] This is associated with the suppression of lipogenesis-related gene expression, such as sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variability in body weight reduction between subjects. | Differences in dietary fat content. The effect of this compound on food intake and body weight is more pronounced in animals on a high-fat diet.[1][2] | Ensure consistent and appropriate dietary conditions for all experimental and control groups. For studies on obesity, a high-fat diet model is recommended to observe the maximum effect. |
| Unexpected changes in gene expression profiles. | These may be secondary effects of MGAT2 inhibition. For instance, the accumulation of fatty acids, as substrates of MGAT, may suppress SREBP-1c and related gene expression by antagonizing LXR signaling.[4] | Analyze gene expression changes in the context of the known signaling pathway. Consider measuring intestinal and hepatic lipid content to correlate with gene expression data. |
| Gastrointestinal side effects are a concern. | A major consideration for compounds that inhibit lipid absorption is the potential for gastrointestinal adverse effects like steatorrhea. | Monitor animals for any signs of gastrointestinal distress. If observed, consider adjusting the dose and correlating the timing with food intake and lipid administration. |
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Effect of this compound Treatment | Reference |
| Body Weight | Significantly decreased | [1][2] |
| O2 Consumption | Increased in the early dark phase | [1][2] |
| Glucose Tolerance | Improved | [1][2] |
| Fat Weight | Decreased | [1][2] |
| Hepatic Triglyceride Content | Decreased | [1][2][3] |
Table 2: Effects of this compound in a High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Model
| Parameter | Effect of this compound Treatment | Reference |
| Hepatic Triglyceride Content | Reduced | [3][4] |
| Hepatic MGAT Activity | Reduced | [3][4] |
| Triglyceride (TG) and Diacylglycerol (DG) Synthesis | Suppressed | [3][4] |
| Fatty Acid (FA) Synthesis (de novo lipogenesis) | Suppressed | [3][4] |
| Lipogenesis-related Gene Expression (e.g., SREBP-1c) | Suppressed | [3][4][5] |
| Plasma Glucose Levels | Decreased | [3][5] |
| Total Cholesterol | Decreased | [3][5] |
| Epididymal Fat Accumulation | Reduced | [3][5] |
Experimental Protocols
Protocol 1: Assessment of this compound on Fat Absorption
-
Animal Model: Use overnight-fasted mice or rats.
-
Drug Administration: Administer this compound or vehicle orally.
-
Lipid Loading: After a set time (e.g., 30 minutes), administer a lipid load (e.g., corn oil) orally.
-
Blood Sampling: Collect blood samples at various time points post-lipid load (e.g., 0, 30, 60, 120, 240 minutes).
-
Analysis: Measure plasma triglyceride levels to assess lipid absorption.
-
Intestinal Content Analysis: At the end of the experiment, euthanize the animals and collect the small intestine. Divide the intestine into proximal and distal segments and measure the lipid content.
Protocol 2: Evaluation of Chronic this compound Treatment in a Diet-Induced Obesity Model
-
Animal Model: Use mice fed a high-fat diet for several weeks to induce obesity.
-
Drug Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Testing: Perform a glucose tolerance test (GTT) towards the end of the treatment period.
-
Terminal Analysis: At the end of the study, collect blood for plasma parameter analysis. Euthanize the animals and collect liver and adipose tissue for weight and triglyceride content analysis.
Visualizations
Caption: Mechanism of this compound in the small intestine.
Caption: Postulated hepatic effects of this compound.
Caption: Chronic efficacy study workflow.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Mitigating Experimental Variability with JTP-103237: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, JTP-103237. By standardizing protocols and proactively addressing common issues, researchers can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By blocking MGAT2, this compound prevents the re-synthesis of triglycerides from monoacylglycerol and fatty acids in enterocytes, thereby reducing fat absorption.
Q2: What are the common sources of variability in in vitro experiments with this compound?
A2: Variability in in vitro assays can stem from several factors, including inconsistent enzyme activity, improper substrate preparation, inaccurate compound dispensing, and fluctuations in incubation conditions (time and temperature). For cell-based assays, cell line stability, passage number, and confluency can also contribute to variable results.
Q3: How can I minimize variability in my in vivo rodent studies with this compound?
A3: In in vivo studies, sources of variability include the choice of animal model and strain, diet composition and consistency, animal handling and stress, and the method of drug administration. Acclimatizing animals to the diet and housing conditions before the study begins is critical. Careful monitoring of food intake, body weight, and animal health throughout the experiment is also essential to ensure data quality.
Q4: Are there any known off-target effects of this compound that could influence my results?
A4: While this compound is reported to be a selective inhibitor of MGAT2, it is good practice to consider potential off-target effects in any experimental system. This can be addressed by including appropriate controls, such as comparing results with other known MGAT2 inhibitors or using knockout/knockdown models to confirm that the observed effects are indeed mediated by MGAT2 inhibition.
Troubleshooting Guides
In Vitro MGAT2 Inhibition Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, especially with small volumes of this compound or substrate. | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Edge effects in microplates due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with a buffer or sterile water to maintain humidity. | |
| Incomplete mixing of reagents in the wells. | Ensure thorough but gentle mixing after the addition of each reagent. Avoid introducing air bubbles. | |
| Lower than expected potency (high IC50) | Inactive this compound due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Degraded or unstable enzyme (e.g., intestinal microsomes). | Use freshly prepared enzyme or ensure proper storage of frozen aliquots. Perform a quality control check of the enzyme activity before starting the assay. | |
| Substrate concentration is too high. | Optimize the substrate concentration to be near the Km value for the enzyme to ensure competitive inhibition can be accurately measured. | |
| High background signal | Autofluorescence of this compound or other assay components. | Run a control plate with all components except the enzyme to measure the background signal and subtract it from the experimental wells. |
| Contaminated reagents or microplates. | Use high-quality reagents and sterile, non-fluorescent microplates. |
In Vivo Rodent Study Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in body weight and food intake within the same group | Animal stress due to handling or housing conditions. | Handle animals gently and consistently. Ensure a stable environment with controlled light-dark cycles, temperature, and humidity. Provide enrichment to reduce stress. |
| Inconsistent diet composition or palatability. | Use a reputable supplier for the high-fat or high-sucrose diet and ensure lot-to-lot consistency. Store the diet properly to prevent spoilage. | |
| Inconsistent therapeutic effect of this compound | Inaccurate or inconsistent dosing. | Ensure the dosing formulation is homogenous and stable. Use precise oral gavage techniques or mix the compound thoroughly in the diet. |
| Differences in the gut microbiome of the animals. | Cohouse animals from different litters before the study to help normalize the gut microbiome. | |
| Variable plasma lipid levels | Timing of blood collection relative to feeding and dosing. | Standardize the time of day for blood collection and ensure it is consistent with the feeding and dosing schedule. |
| Hemolysis of blood samples. | Use appropriate blood collection and processing techniques to minimize hemolysis, which can interfere with lipid measurements. |
Experimental Protocols
Key Experiment: In Vitro MGAT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MGAT2.
Methodology:
-
Enzyme Preparation: Utilize intestinal microsomes from a relevant species (e.g., mouse, human) as the source of MGAT2. Prepare microsomal fractions and store them at -80°C in small aliquots.
-
Substrate Preparation: Prepare a stock solution of the monoacylglycerol substrate (e.g., 2-oleoylglycerol) and the acyl-CoA substrate (e.g., [1-14C]-oleoyl-CoA) in an appropriate buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, intestinal microsomes, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).
-
-
Product Detection:
-
Extract the lipids from the reaction mixture.
-
Separate the radiolabeled diacylglycerol product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of product formed using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in preventing weight gain and improving metabolic parameters in mice fed a high-fat diet.
Methodology:
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J mice.
-
Diet and Acclimatization:
-
House the mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Acclimatize the animals to the diet and housing for at least one week before the start of the treatment period.
-
-
Treatment:
-
Randomize the obese mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage or as a food admixture for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Measurements:
-
Monitor body weight and food intake 2-3 times per week.
-
At the end of the study, collect blood samples for the analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.
-
Harvest tissues such as the liver and adipose tissue for weight and histological analysis.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
-
Visualizations
Caption: this compound inhibits MGAT2, a key enzyme in the intestinal absorption of dietary fat.
Caption: Standardized workflows for in vitro and in vivo experiments with this compound.
Caption: A logical approach to troubleshooting experimental variability with this compound.
JTP-103237 Technical Support Center: A Guide for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with essential quality control information, troubleshooting guides, and frequently asked questions (FAQs) for the use of JTP-103237 in research applications. This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat.[1][2] Its primary research applications are in the study of obesity, metabolic syndrome, and related disorders.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound selectively inhibits monoacylglycerol acyltransferase 2 (MGAT2).[1][2] MGAT2 is a key enzyme in the intestinal monoacylglycerol pathway, which is responsible for the re-synthesis of triglycerides from absorbed 2-monoacylglycerol and fatty acyl-CoAs. By inhibiting MGAT2, this compound blocks the absorption of dietary fat, leading to reduced triglyceride levels and prevention of diet-induced obesity.[1][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research to study metabolic diseases. Studies have shown its efficacy in preventing high-fat diet-induced obesity, improving glucose tolerance, and reducing hepatic triglyceride content in animal models.[1][2][3][4] It is a valuable tool for investigating the role of the MGAT2 pathway in lipid metabolism and the pathogenesis of metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and diabetes.[3][4]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. Stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be a selective inhibitor of MGAT2, like all small molecule inhibitors, the potential for off-target effects should be considered.[2] It is good practice to include appropriate controls in your experiments, such as using a structurally unrelated MGAT2 inhibitor or performing target knockdown/knockout experiments to confirm that the observed phenotype is due to the inhibition of MGAT2.
Quality Control Specifications
Ensuring the quality of this compound is critical for obtaining reliable and reproducible experimental results. Below are typical quality control specifications for research-grade this compound. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
| Parameter | Specification | Typical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | Conforms to ICH limits | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a solvent of choice, typically DMSO for stock solutions and aqueous buffers for working solutions.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of DMSO (e.g., 100 µL) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate for 5-10 minutes.
-
-
Serial Dilutions in Aqueous Buffer:
-
Prepare a series of dilutions of the this compound stock solution in the desired aqueous buffer (e.g., PBS).
-
For example, create a dilution series ranging from 1 µM to 100 µM.
-
-
Equilibration and Observation:
-
Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), with occasional mixing.
-
Visually inspect each dilution for any signs of precipitation.
-
-
Quantification of Soluble Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC.
-
-
Determination of Solubility Limit:
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the solubility limit.
-
Protocol 2: Assessment of this compound Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., cell culture medium)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and detection method
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the test solvent (e.g., cell culture medium with 0.1% DMSO) at a concentration relevant to your experiments.
-
Prepare several aliquots for analysis at different time points.
-
-
Time-Course Incubation:
-
Incubate the aliquots at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and analyze them by HPLC.
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
Use a freshly prepared standard solution of this compound to generate a calibration curve.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect in cell-based assays | Compound Precipitation: this compound may have precipitated out of the cell culture medium due to poor solubility. | - Verify the solubility of this compound in your specific cell culture medium. - Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells. - Prepare fresh working solutions from a frozen stock for each experiment. |
| Compound Degradation: this compound may be unstable in the experimental conditions. | - Perform a stability study of this compound in your cell culture medium at the experimental temperature. - Minimize the exposure of the compound to light and elevated temperatures. | |
| Incorrect Concentration: Errors in dilution or calculation may lead to a suboptimal concentration of the inhibitor. | - Double-check all calculations and dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. | |
| Cell Line Insensitivity: The cell line used may not express MGAT2 or may have redundant pathways for triglyceride synthesis. | - Confirm MGAT2 expression in your cell line using techniques like Western blot or qRT-PCR. - Consider using a cell line known to have robust MGAT2 activity. | |
| High background signal in enzymatic assays | Non-specific Inhibition: At high concentrations, this compound might inhibit other enzymes non-specifically. | - Perform a dose-response curve to determine the IC50 and use concentrations around this value. - Test the inhibitor against other related enzymes to assess its selectivity. |
| Assay Interference: this compound may interfere with the detection method (e.g., fluorescence, luminescence). | - Run a control experiment with the inhibitor in the absence of the enzyme to check for assay interference. | |
| Variability between experiments | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. |
| Lot-to-Lot Variability: Different batches of this compound from the supplier may have slight variations in purity or activity. | - Purchase the compound from a reputable supplier that provides a detailed certificate of analysis for each lot. - If possible, purchase a larger quantity of a single lot for a series of experiments. |
Visualizations
Signaling Pathway
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting data from JTP-103237 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from studies on JTP-103237, a novel monoacylglycerol acyltransferase (MGAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why do some this compound studies report a significant decrease in body weight and food intake, while others show no effect?
A1: This is a critical question that arises from comparing the results of two key preclinical studies on this compound. The apparent discrepancy is primarily due to the different animal models and dietary conditions used in the experiments.
-
Study 1 (Diet-Induced Obesity Model): In studies utilizing a high-fat diet to induce obesity in mice, this compound demonstrated a significant reduction in body weight and food intake.[1][2][3] The proposed mechanism is that by inhibiting intestinal MGAT2, this compound reduces the absorption of dietary fat. This leads to an increase in lipids in the distal small intestine, which in turn stimulates the release of peptide YY (PYY), a hormone that promotes satiety and reduces food intake.[1][2][3]
-
Study 2 (Carbohydrate-Induced Fatty Liver Model): In contrast, studies using a high-sucrose, very low-fat (HSVLF) diet to induce fatty liver did not show a significant change in body weight or food intake after treatment with this compound.[4][5][6] The primary focus of this model is to investigate the drug's effect on hepatic lipid metabolism driven by carbohydrates, rather than dietary fat absorption. Since the diet is low in fat, the mechanism of reduced fat absorption and subsequent PYY-mediated satiety is less pronounced.
Troubleshooting Guide
Issue: Observing no significant weight loss in animal models treated with this compound.
-
Verify the Diet Composition: Confirm that the experimental diet has a sufficiently high-fat content. The anorexic effect of this compound is linked to its inhibition of dietary fat absorption.[1][2][3]
-
Assess PYY Levels: If feasible, measure plasma PYY levels post-lipid administration. An increase in PYY would be indicative of the expected pharmacological response in the gut.[1][3]
-
Evaluate Hepatic Effects: If the primary interest is the effect on the liver, the absence of weight loss in a low-fat, high-carbohydrate model is expected. In this context, assess markers of hepatic steatosis, triglyceride synthesis, and de novo lipogenesis.[4][5][6][7]
Data Summary Tables
Table 1: Effects of this compound on Body Weight and Food Intake
| Study Model | Diet | This compound Effect on Body Weight | This compound Effect on Food Intake | Reference |
| Diet-Induced Obese (DIO) Mice | High-Fat Diet | Significantly Decreased | Reduced | [1][2] |
| High Sucrose Very Low Fat (HSVLF) Diet-Fed Mice | High-Sucrose, Very Low-Fat Diet | No significant alteration | No significant alteration | [6] |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Diet-Induced Obese Model | HSVLF Diet-Induced Fatty Liver Model | Reference |
| Hepatic Triglyceride Content | Decreased | Reduced | [2][5] |
| Plasma Glucose Levels | Improved Glucose Tolerance | Decreased | [2][5] |
| Plasma Total Cholesterol | Not Reported | Decreased | [5] |
| Fat Weight (Epididymal) | Decreased | Reduced | [2][5] |
| Hepatic MGAT Activity | Not Reported | Reduced | [5] |
| De Novo Lipogenesis | Not Reported | Suppressed | [4][5] |
| Plasma PYY Levels | Increased after lipid loading | Not Reported | [1][3] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% of calories from fat) for several weeks to induce obesity.
-
Treatment: this compound administered orally once daily.
-
Key Measurements: Body weight, food intake, glucose tolerance (oral glucose tolerance test), plasma PYY levels after a lipid challenge, fat pad weights, and hepatic triglyceride content.
Protocol 2: High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Model
-
Animals: Male C57BL/6J mice.
-
Diet: High-sucrose, very low-fat diet (e.g., >60% sucrose, <5% fat) to induce hepatic steatosis.
-
Treatment: this compound administered orally once daily.
-
Key Measurements: Hepatic triglyceride content, hepatic MGAT activity, gene expression analysis for markers of de novo lipogenesis (e.g., SREBP-1c, FAS, ACC), plasma glucose, and total cholesterol.[4][6]
Visualizations
Caption: this compound mechanism in a high-fat diet model.
Caption: this compound mechanism in a high-carbohydrate diet model.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Best practices for long-term JTP-103237 treatment in animals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term treatment of animals with JTP-103237, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is an enzyme crucial for the absorption of dietary fat in the small intestine, where it catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, leading to a decrease in body weight and an improvement in metabolic parameters.[1]
Q2: What are the primary research applications for this compound in animal models?
A2: this compound is primarily used in animal models to study metabolic disorders. Key applications include the investigation of:
Q3: In which animal models has this compound been tested?
A3: Preclinical studies have predominantly used mouse models, particularly C57BL/6J mice, which are susceptible to diet-induced obesity and metabolic syndrome.[4] Studies have also utilized ob/ob mice, a model of severe obesity and type 2 diabetes.
Q4: How is this compound typically administered in long-term animal studies?
A4: For long-term studies, this compound is most commonly administered as a food admixture, mixed into a high-fat or high-sucrose diet.[4] Oral gavage is another method used, particularly for shorter-term studies or when precise, timed dosing is required.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Food Intake and Body Weight | This is an expected pharmacological effect of this compound due to reduced fat absorption and potential effects on satiety hormones like PYY and GLP-1.[1] | Monitor food intake and body weight regularly. Ensure the observed weight loss is within the expected range for the study. If weight loss is too rapid or severe, consider reducing the dose. For pair-feeding studies, match the food intake of control animals to that of the this compound treated group to distinguish between effects due to the compound and those due to caloric restriction. |
| Changes in Stool Consistency (e.g., loose stools) | Inhibition of fat absorption can lead to an increase in undigested fat in the feces. While MGAT2 inhibitors are expected to have fewer gastrointestinal side effects than DGAT1 inhibitors, some changes may still occur.[2] | Visually inspect animal cages for any changes in stool consistency. If loose stools are observed, ensure animals have free access to water to prevent dehydration. If the issue persists or is severe, a lower dose of this compound may be necessary. Note that one study with a different MGAT2 inhibitor did not observe an increase in fecal fat excretion.[3] |
| Variability in Efficacy | Differences in diet composition, particularly fat content, can influence the efficacy of this compound. The anorectic effects of MGAT2 inhibitors are reported to be more pronounced with high-fat diets.[3] | Standardize the diet across all experimental groups. Ensure the high-fat diet used is consistent in its source and percentage of fat. For studies investigating effects on de novo lipogenesis, a high-sucrose, very low-fat diet may be more appropriate.[4][5][6] |
| Poor Palatability of Medicated Feed | The addition of this compound to the feed may alter its taste or texture, potentially leading to reduced food consumption that is not related to the drug's pharmacological effect. | If a significant and immediate drop in food intake is observed upon introducing the medicated feed, consider a palatability study. A voluntary oral administration method using a sweetened jelly formulation has been described for mice and could be adapted.[8][9][10] |
Experimental Protocols
Long-Term Diet-Induced Obesity Study in Mice
This protocol is based on methodologies reported in preclinical studies of this compound and other MGAT2 inhibitors.[1][3][4]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (male, 5-8 weeks old)
2. Acclimation and Diet Induction:
-
Acclimate mice for at least one week to the housing conditions (22-24°C, 12-hour light/dark cycle).
-
Provide ad libitum access to water and a standard chow diet.
-
To induce obesity, switch to a high-fat diet (HFD), typically 45-60% kcal from fat. Maintain on HFD for 4-8 weeks before starting treatment.
3. This compound Administration (Food Admixture):
-
Preparation: this compound is incorporated into the HFD chow. The required amount of the compound is calculated based on the target dose (e.g., 30-100 mg/kg/day) and the average daily food intake of the mice.
-
Administration: Provide the medicated HFD to the treatment group ad libitum. The control group receives the same HFD without the compound.
-
Duration: 4-12 weeks, depending on the study endpoints.
4. Monitoring and Data Collection:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Fasting Blood Glucose and Insulin: Collect blood samples after an overnight fast (typically weekly or bi-weekly).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism.
-
Plasma Lipids: Measure triglyceride and cholesterol levels from plasma samples collected at the end of the study.
-
Tissue Collection: At the end of the treatment period, euthanize animals and collect liver and adipose tissue for weight and histological analysis (e.g., H&E staining for lipid accumulation).
Data Presentation: Summary of Reported Effects of this compound in Mice
| Parameter | Animal Model | Diet | Treatment Duration | Key Findings | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | High-Fat Diet | Chronic | Significantly decreased | [1] |
| Food Intake | Rats fed a high-fat diet | High-Fat Diet | Not specified | Reduced in a dietary fat-dependent manner | [1] |
| Glucose Tolerance | DIO Mice | High-Fat Diet | Chronic | Improved | [1] |
| Hepatic Triglyceride Content | DIO Mice | High-Fat Diet | Chronic | Decreased | [1] |
| Hepatic Triglyceride Content | High Sucrose Very Low Fat (HSVLF) diet-fed mice | HSVLF Diet | 37 days | Reduced | [4] |
| De Novo Lipogenesis | HSVLF diet-fed mice | HSVLF Diet | 7 days | Suppressed | [4] |
| Plasma Glucose | HSVLF diet-fed mice | HSVLF Diet | 37 days | Decreased | [4][5] |
| Plasma Total Cholesterol | HSVLF diet-fed mice | HSVLF Diet | 37 days | Decreased | [4][5] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JTP-103237 and Other MGAT2 Inhibitors for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JTP-103237 with other emerging monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. The information is compiled from preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation in the context of metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).
Introduction to MGAT2 Inhibition
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the intestinal absorption of dietary fats.[1] It catalyzes the re-synthesis of triglycerides (TGs) from monoacylglycerols and fatty acids within enterocytes.[1] Inhibition of MGAT2 is a promising therapeutic strategy to reduce fat absorption, thereby addressing the root causes of several metabolic disorders.[1][2] By blocking this enzyme, MGAT2 inhibitors aim to decrease the production and accumulation of triglycerides, which can lead to weight loss, improved insulin sensitivity, and reduced liver fat.[1][2]
Comparative Efficacy and Potency of MGAT2 Inhibitors
This section presents a comparative summary of the in vitro potency and in vivo efficacy of this compound and other notable MGAT2 inhibitors based on available preclinical data.
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various MGAT2 inhibitors against human MGAT2 (hMGAT2) and their selectivity over related acyltransferases. Lower IC50 values indicate higher potency.
| Compound | hMGAT2 IC50 (nM) | Selectivity over MGAT3 | Selectivity over DGAT1 | Selectivity over DGAT2 | Selectivity over ACAT1 | Reference |
| This compound | 19 | >300-fold | >1000-fold | >1000-fold | Not Reported | [2] |
| BMS-963272 | 175 (initial hit) | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
| Compound A (Takeda) | 7.8 | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Compound B (Takeda) | 8.1 | >300-fold | >300-fold | >300-fold | >300-fold | [6] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy in Preclinical Models
The primary preclinical model for evaluating the in vivo efficacy of MGAT2 inhibitors is the oral lipid tolerance test (OLTT), which measures the postprandial increase in plasma triglycerides after a lipid challenge. A significant reduction in the triglyceride excursion indicates effective inhibition of fat absorption.
| Compound | Animal Model | Dose | Reduction in Triglyceride AUC | Key Findings | Reference |
| This compound | Rats | Not specified | Significant | Increased plasma PYY levels, reduced food intake.[7] | [7] |
| BMS-963272 | Diet-induced obese mice | Not specified | On-target weight loss efficacy | Acceptable safety and tolerability profile.[3][4] | [3][4] |
| Compound A (Takeda) | Mice | 10 mg/kg | 50% | Durable efficacy, no increase in fecal fat excretion.[5] | [5] |
| Compound B (Takeda) | Mice | Not specified | Significant | Augmented secretion of PYY and GLP-1.[6] | [6] |
Signaling Pathways and Experimental Workflows
MGAT2 in the Triglyceride Re-synthesis Pathway
The following diagram illustrates the central role of MGAT2 in the monoacylglycerol pathway of triglyceride re-synthesis in an enterocyte.
Experimental Workflow for MGAT2 Inhibitor Screening
This diagram outlines a typical workflow for the screening and evaluation of potential MGAT2 inhibitors.
Experimental Protocols
In Vitro MGAT2 Inhibition Assay (Microsomal)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against MGAT2 using intestinal microsomes.
Objective: To measure the IC50 value of a test compound against MGAT2.
Materials:
-
Intestinal microsomes (from human, rat, or mouse)
-
Test compound (e.g., this compound)
-
2-monooleoylglycerol (substrate)
-
[14C]-Oleoyl-CoA (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2-monooleoylglycerol, and intestinal microsomes.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the lipids (diacylglycerol product from substrates) using TLC.
-
Scrape the diacylglycerol band from the TLC plate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This protocol outlines the procedure for an OLTT to assess the in vivo efficacy of an MGAT2 inhibitor.
Objective: To evaluate the effect of a test compound on postprandial plasma triglyceride levels.
Materials:
-
Male C57BL/6 mice
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Lipid source (e.g., olive oil or corn oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride assay kit
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally (p.o.) at a predetermined time before the lipid challenge (e.g., 1 hour).
-
Collect a baseline blood sample (t=0).
-
Administer the lipid source orally.
-
Collect blood samples at specified time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours).
-
Separate plasma by centrifugation.
-
Measure the plasma triglyceride concentration at each time point using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile.
-
Compare the AUC between the treated and vehicle control groups to determine the percent inhibition of triglyceride excursion.
Conclusion
This compound demonstrates potent and selective inhibition of MGAT2 in preclinical studies, leading to reduced fat absorption and beneficial effects on metabolic parameters.[7] When compared to other emerging MGAT2 inhibitors such as those from Takeda and Bristol Myers Squibb, this compound shows a promising profile. However, direct comparative studies are needed for a definitive assessment of their relative therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the role of MGAT2 in metabolic diseases and evaluating the efficacy of novel inhibitors.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical vs. Clinical Showdown: Evaluating the Efficacy of the Novel MGAT2 Inhibitor JTP-103237 Against Established Obesity Therapeutics
For Immediate Release
OSAKA, Japan – November 19, 2025 – As the global obesity epidemic continues to escalate, the demand for effective and safe therapeutic interventions has never been more critical. This guide provides a comprehensive comparison of the novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, JTP-103237, with currently approved and widely prescribed obesity drugs. While this compound has demonstrated promising results in preclinical studies, it is crucial to note that it has not yet undergone human clinical trials. This comparison, therefore, pits preclinical animal data for this compound against robust clinical trial data for existing therapies, a necessary distinction for researchers, scientists, and drug development professionals in interpreting its potential.
At a Glance: this compound vs. The Field
| Drug Class | Drug Name(s) | Mechanism of Action | Average Weight Loss (Clinical Trials) | Administration |
| MGAT2 Inhibitor | This compound | Inhibits intestinal fat absorption and reduces food intake | Data not available (preclinical) | Oral (in preclinical studies) |
| GLP-1 Receptor Agonists | Semaglutide, Liraglutide | Mimic the incretin hormone GLP-1 to increase satiety, slow gastric emptying, and regulate blood sugar.[1][2] | 10-15%[3][4] | Subcutaneous Injection |
| Dual GIP and GLP-1 Receptor Agonist | Tirzepatide | Activates both GIP and GLP-1 receptors, leading to enhanced insulin secretion, increased satiety, and reduced appetite.[5][6][7] | Up to 20.9%[6] | Subcutaneous Injection |
| Lipase Inhibitor | Orlistat | Prevents the absorption of dietary fats in the gut.[8][9][10] | ~5-10% | Oral |
| Combination Therapy | Phentermine-Topiramate | Combines a sympathomimetic amine (phentermine) to suppress appetite with an anticonvulsant (topiramate) that also promotes satiety.[11][12][13] | ~9.8%[14] | Oral |
| Combination Therapy | Bupropion-Naltrexone | A combination of an antidepressant (bupropion) and an opioid antagonist (naltrexone) that work on the brain's reward system to reduce food cravings and intake.[3][15][16] | ~5-9% | Oral |
Delving into the Mechanisms of Action
A fundamental understanding of the signaling pathways targeted by these drugs is essential for evaluating their therapeutic potential and identifying opportunities for future drug development.
This compound: A Novel Approach Targeting Fat Absorption
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fats in the small intestine.[7] By blocking MGAT2, this compound prevents the re-synthesis of triglycerides from absorbed monoglycerides and free fatty acids in enterocytes. This leads to a reduction in the amount of fat absorbed by the body.[7] Furthermore, preclinical studies have shown that this mechanism increases the levels of the satiety hormone peptide YY (PYY), which in turn reduces food intake.[7]
Established Obesity Drugs: A Multi-pronged Attack on Weight
Existing obesity medications employ a variety of strategies to induce weight loss, primarily targeting central nervous system pathways that control appetite and satiety, or peripheral mechanisms of nutrient absorption.
GLP-1 and Dual GIP/GLP-1 Receptor Agonists: Drugs like semaglutide, liraglutide, and tirzepatide mimic the action of endogenous incretin hormones.[1][17][18] They act on receptors in the brain to promote a feeling of fullness, slow down the rate at which the stomach empties, and regulate blood sugar levels, all of which contribute to reduced calorie intake.[1][2][19] Tirzepatide's dual agonism of both GIP and GLP-1 receptors is believed to result in even greater efficacy.[5][6][7]
Other Mechanisms: Orlistat works locally in the gut to inhibit lipases, thereby reducing the absorption of dietary fat.[8][9][10][20][21] Combination therapies like phentermine-topiramate and bupropion-naltrexone target neurotransmitter systems in the brain to suppress appetite and reduce food cravings.[3][11][12][13][15][16][22][23][24]
Comparative Efficacy: A Tale of Two Data Sets
Directly comparing the efficacy of this compound with established drugs is challenging due to the differing nature of the available data. The following tables summarize the key efficacy findings.
This compound: Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight Change (%) | ~ +10% | ~ -5% | ~ -10% |
| Cumulative Food Intake (g) | ~ 100g | ~ 80g | ~ 70g |
| Epididymal Fat Weight (g) | ~ 2.5g | ~ 1.8g | ~ 1.5g |
| Plasma Glucose (AUC in OGTT) | ~ 30,000 mg/dLmin | **~ 25,000 mg/dLmin | ~ 22,000 mg/dL*min** |
Note: Data are approximations derived from graphical representations in published preclinical studies and are intended for comparative illustration.
Existing Obesity Drugs: Clinical Efficacy in Humans
| Drug | Trial | Duration | Placebo-Subtracted Mean Weight Loss (%) |
| Semaglutide (2.4 mg) | STEP 1[25] | 68 weeks | 12.5% |
| Liraglutide (3.0 mg) | SCALE[4] | 56 weeks | ~5% |
| Tirzepatide (15 mg) | SURMOUNT-1[6][26] | 72 weeks | 17.8% |
| Orlistat (120 mg) | XENDOS | 4 years | ~2.8% |
| Phentermine-Topiramate (15mg/92mg) | CONQUER[14][27][28][29][30] | 56 weeks | 8.6% |
| Bupropion-Naltrexone (32mg/360mg) | COR-BMOD[31][32][33][34] | 56 weeks | ~4.8% |
Experimental Protocols: A Look Under the Hood
Reproducibility is the cornerstone of scientific advancement. This section details the methodologies employed in the key preclinical studies of this compound.
Preclinical Evaluation of this compound
Animal Model: Male C57BL/6J mice are typically used.[2] To induce obesity, mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks.[2][14]
Drug Administration: this compound is administered orally, typically mixed with the diet or via oral gavage, at varying doses (e.g., 3 and 10 mg/kg/day).[7]
Key Experiments:
-
Body Weight and Food Intake: Body weight and food consumption are measured daily or weekly throughout the study period.[23][26][28]
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg), and blood glucose levels are measured at various time points (0, 15, 30, 60, 120 minutes) to assess glucose disposal.[11][16][27][31]
-
Plasma PYY Measurement: Blood samples are collected, and plasma PYY concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[12][22][25]
-
Lipid Absorption Assay: Mice are administered a lipid load containing a fluorescently or radioactively labeled lipid. The amount of the label appearing in the blood or lymph over time is measured to quantify fat absorption.[20]
Objective Comparison and Future Outlook
The preclinical data for this compound are undoubtedly promising. Its novel mechanism of action, targeting intestinal fat absorption and promoting satiety through PYY elevation, offers a distinct approach compared to the predominantly centrally-acting or incretin-based therapies currently on the market. The observed reduction in body weight, food intake, and improvement in glucose tolerance in animal models suggests a strong therapeutic potential.[7]
However, the critical caveat remains the absence of human clinical trial data. The translation from preclinical animal models to human efficacy is a well-documented hurdle in drug development.[6] While the weight loss percentages observed in mice are significant, they may not directly correlate to the effects in humans.
In contrast, drugs like semaglutide and tirzepatide have demonstrated substantial and sustained weight loss in large-scale, long-term clinical trials, leading to their widespread adoption in clinical practice.[3][25][26] Their effects on cardiometabolic risk factors are also well-documented.
References
- 1. researchgate.net [researchgate.net]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Lack of peptide YY signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Obesity medications in development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9 Obesity Drugs to be Launch by 2027 [delveinsight.com]
- 19. Lipid Absorption Defects in Intestine-specific Microsomal Triglyceride Transfer Protein and ATP-binding Cassette Transporter A1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Decreased plasma peptide YY accompanied by elevated peptide YY and Y2 receptor binding densities in the medulla oblongata of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Interventions to Reduce or Prevent Obesity in Pregnant Women: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The PYY/Y2R-Deficient Mouse Responds Normally to High-Fat Diet and Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
- 27. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. olac.berkeley.edu [olac.berkeley.edu]
- 29. Antenatal dietary and lifestyle advice for women who are overweight or obese and the effect on fetal growth and adiposity: the LIMIT randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Peptide YY induces characteristic meal patterns of aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A single-day mouse mesenteric lymph surgery in mice: an updated approach to study dietary lipid absorption, chylomicron secretion, and lymphocyte dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Behavioral Approaches to Obesity Management - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
JTP-103237: A Comparative Guide to its Therapeutic Effects in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, in various preclinical models of metabolic diseases. Its performance is compared with other MGAT2 inhibitors, offering a valuable resource for researchers in the field of obesity and nonalcoholic fatty liver disease (NAFLD).
Mechanism of Action
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine.[1][2] MGAT2 catalyzes the re-synthesis of triglycerides (TG) from monoacylglycerol and fatty acids within enterocytes. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, leading to a decrease in body weight and improvement in metabolic parameters.[1][2] Furthermore, this compound has been shown to suppress hepatic triglyceride synthesis and de novo lipogenesis, contributing to its therapeutic effects in fatty liver disease.[3][4]
The inhibition of intestinal MGAT2 by this compound leads to an increased content of lipids in the distal small intestine, which in turn stimulates the release of satiety hormones such as peptide YY (PYY), contributing to reduced food intake.[1]
Caption: Mechanism of action of this compound.
Performance Comparison in Preclinical Models
The therapeutic efficacy of this compound has been primarily evaluated in diet-induced obesity (DIO) and nonalcoholic fatty liver disease (NAFLD) models. This section compares its performance with other investigational MGAT2 inhibitors.
Diet-Induced Obesity (DIO) Mouse Model
| Parameter | This compound | Compound A | BMS-963272 |
| Dose | 10, 30 mg/kg | 30 mg/kg | Not explicitly stated for DIO |
| Treatment Duration | 35 days | 5 weeks | Not explicitly stated for DIO |
| Body Weight Reduction | Significant dose-dependent reduction | ~17% reduction vs. control | Not explicitly stated for DIO |
| Food Intake | Significantly reduced | Significantly reduced | Not explicitly stated for DIO |
| Fat Mass | Significantly decreased | Significantly decreased | Not explicitly stated for DIO |
| Glucose Tolerance | Improved | Improved insulin sensitivity | Not explicitly stated for DIO |
| Reference | [1] | [5] | [6] |
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Models
| Parameter | This compound (HSVLF Diet Model) | BMS-963272 (CDAHFD & STAM Models) |
| Dose | 30, 100 mg/kg | 10, 30 mg/kg |
| Treatment Duration | 21 days | 8-12 weeks |
| Hepatic Triglyceride Content | Significantly reduced | Not explicitly stated, but reduced steatosis |
| Hepatic MGAT Activity | Significantly reduced | N/A |
| De Novo Lipogenesis | Suppressed | N/A |
| Plasma Glucose | Decreased | N/A |
| Total Cholesterol | Decreased | N/A |
| Liver Fibrosis | Not assessed | Decreased |
| Liver Inflammation | Not assessed | Decreased |
| Reference | [3][4] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Diet-Induced Obesity (DIO) Mouse Model Protocol (as per this compound studies)
Caption: Workflow for the DIO mouse model experiment.
-
Animals: Male C57BL/6J mice, 5 weeks of age, were used.
-
Housing: Mice were housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Obesity Induction: Mice were fed a high-fat diet (60% of calories from fat) for 8 weeks to induce obesity.
-
Grouping and Treatment: Obese mice were randomly assigned to vehicle control or this compound treatment groups (10 and 30 mg/kg). The compound was administered orally once daily for 35 days.
-
Monitoring: Body weight and food intake were measured weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT was performed after an overnight fast. Glucose (2 g/kg) was administered orally, and blood glucose levels were measured at 0, 30, 60, and 120 minutes.
-
Tissue Analysis: At the end of the study, mice were euthanized, and epididymal and mesenteric fat pads were weighed. Livers were collected for the measurement of triglyceride content.
High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Model Protocol (as per this compound studies)
-
Animals: Male C57BL/6J mice, 5 weeks of age, were used.
-
Diet: Mice were fed a high-sucrose, very low-fat (HSVLF) diet for 2 weeks to induce fatty liver.
-
Treatment: this compound (30 and 100 mg/kg) was administered orally once daily for 21 days.
-
Analysis: At the end of the treatment period, livers were collected for the measurement of triglyceride content and MGAT activity. Plasma levels of glucose and total cholesterol were also determined. Gene expression analysis for lipogenesis-related genes (e.g., SREBP-1c) was performed on liver tissue.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of obesity and NAFLD. Its dual mechanism of inhibiting intestinal fat absorption and suppressing hepatic lipid synthesis makes it a promising candidate for the treatment of metabolic disorders. The comparative data presented in this guide highlights its efficacy relative to other MGAT2 inhibitors in development. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Alcoholic Fatty Liver Disease as a Nexus of Metabolic and Hepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JTP-103237's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, JTP-103237, with alternative therapeutic strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a comprehensive cross-validation of this compound's mechanism of action.
Abstract
This compound is a novel, potent, and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By inhibiting MGAT2, this compound has been shown to reduce fat absorption, leading to decreased body weight, improved glucose tolerance, and reduced liver fat accumulation in preclinical models. This guide cross-validates these findings by comparing the performance of this compound with other MGAT2 inhibitors and alternative anti-obesity agents, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of cross-validating the mechanism of action of this compound is to compare its potency and selectivity against its primary target, MGAT2, with that of other inhibitors.
Table 1: Comparison of In Vitro Inhibitory Activity of this compound and Alternative Compounds
| Compound | Target | IC50 (nM) | Selectivity | Species | Reference |
| This compound | hMGAT2 | 19 | >300-fold vs. MGAT3, >1000-fold vs. DGAT2 | Human | [1] |
| rMGAT2 | 19 | - | Rat | [1] | |
| mMGAT2 | 23 | - | Mouse | [2] | |
| Compound A | hMGAT2 | 7.8 | - | Human | [3] |
| mMGAT2 | 2.4 | - | Mouse | [3] | |
| Compound B | hMGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | Human | [3] |
| mMGAT2 | 0.85 | Mouse | [3] | ||
| PF-06424439 | hDGAT2 | - | Selective for DGAT2 | Human | [4] |
| Orlistat | Pancreatic Lipase | - | Broad lipase inhibitor | Human | [5][6] |
IC50: Half-maximal inhibitory concentration; h: human; r: rat; m: mouse; MGAT: Monoacylglycerol Acyltransferase; DGAT: Diacylglycerol Acyltransferase; ACAT: Acyl-CoA: Cholesterol Acyltransferase.
In Vivo Efficacy: A Comparative Overview
The therapeutic potential of this compound is underscored by its in vivo effects on key metabolic parameters. This section compares its performance with other agents in preclinical models of obesity and metabolic disease.
Table 2: Comparative In Vivo Effects of this compound and Alternative Compounds in Rodent Models
| Compound | Model | Dose | Treatment Duration | Key Findings | Reference |
| This compound | High-Fat Diet-Induced Obese Mice | 100 mg/kg/day | Chronic | Significantly decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. [7] | [7] |
| High-Sucrose, Very-Low-Fat Diet Mice | 100 mg/kg/day | 21 days | Significantly decreased hepatic triglyceride (45.0 ± 5.5 mg/g to 27.1 ± 7.3 mg/g liver).[8] | [8] | |
| Compound A | High-Fat Diet-Induced Diabetic Mice | 30 mg/kg | 5 weeks | Prevented body weight gain and fat accumulation; ameliorated hyperglycemia and fatty liver.[9] | [9] |
| Compound B | High-Fat Diet-Fed ob/ob Mice | - | 5 weeks | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin.[1] | [1] |
| Orlistat | Human Clinical Trials | 120 mg t.i.d. | 1 year | Patients lost approximately 9% of body weight compared to 5.8% with placebo.[5] | [5] |
| PF-06424439 | Dyslipidemic Rodent Models | - | - | Decreased circulating and hepatic lipids.[4] | [4] |
Signaling Pathway Modulation: The Role of SREBP-1c
This compound has been shown to suppress the expression of lipogenesis-related genes, including sterol regulatory element-binding protein 1-c (SREBP-1c), a key transcription factor in lipid metabolism.[4][10] This provides a molecular-level validation of its mechanism of action.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound and its alternatives.
MGAT2 Inhibition Assay (In Vitro)
-
Objective: To determine the in vitro potency of compounds in inhibiting MGAT2 activity.
-
Methodology:
-
Enzyme Source: Microsomes from cells overexpressing human, rat, or mouse MGAT2 (e.g., COS-7 or Sf9 cells) are used.[1]
-
Substrates: The reaction mixture typically contains 2-monooleoylglycerol as the acyl acceptor and [1-14C]oleoyl-CoA as the acyl donor.[8]
-
Incubation: The test compound is pre-incubated with the enzyme source, followed by the addition of substrates to initiate the reaction.
-
Detection: The reaction is stopped, and the lipids are extracted. The formation of radiolabeled diacylglycerol is quantified using thin-layer chromatography (TLC) and liquid scintillation counting.[8]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
-
In Vivo High-Fat Diet-Induced Obesity Model
-
Objective: To evaluate the efficacy of compounds in a diet-induced model of obesity and metabolic syndrome.
-
Methodology:
-
Animals: Male C57BL/6J mice are typically used.[7]
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[7]
-
Treatment: this compound or a comparator compound is administered orally (e.g., mixed in the diet or by gavage).[7][8]
-
Measurements: Body weight, food intake, and glucose tolerance (via oral glucose tolerance test) are monitored throughout the study. At the end of the study, plasma triglycerides, and hepatic triglyceride content are measured.[7]
-
Caption: Experimental workflow for the in vivo high-fat diet model.
Measurement of De Novo Lipogenesis and Triglyceride Synthesis
-
Objective: To quantify the rates of fatty acid and triglyceride synthesis in vivo.
-
Methodology:
-
Tracer Administration: Stable isotopes, such as deuterated water (²H₂O), are administered to the animals.[5][7][10]
-
Sample Collection: Blood and tissue samples (e.g., liver, adipose tissue) are collected at various time points.
-
Lipid Extraction and Analysis: Lipids are extracted from the samples, and the incorporation of the stable isotope into fatty acids and the glycerol backbone of triglycerides is measured using gas chromatography-mass spectrometry (GC-MS).[5][6]
-
Calculation: The rate of de novo lipogenesis and triglyceride synthesis is calculated based on the isotopic enrichment of the precursor pool and the product.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the effect of compounds on the expression of genes involved in lipid metabolism, such as SREBP-1c.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from liver tissue of treated and control animals.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The relative expression levels of target genes (e.g., SREBP-1c, FAS, SCD-1) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalization: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin).[11]
-
Conclusion
The data presented in this guide provide a robust cross-validation of the mechanism of action of this compound as a potent and selective MGAT2 inhibitor. Its in vitro potency and selectivity, coupled with its in vivo efficacy in reducing body weight, improving glucose metabolism, and lowering hepatic triglycerides, are consistent with its targeted inhibition of intestinal fat absorption. Furthermore, its ability to modulate the SREBP-1c signaling pathway provides a clear molecular basis for its effects on hepatic de novo lipogenesis. When compared to other MGAT2 inhibitors and alternative anti-obesity agents, this compound demonstrates a promising preclinical profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare novel compounds in this therapeutic area.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of sterol-regulatory element-binding protein 1c target genes in mouse liver during aging and high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
JTP-103237 comparative analysis with DGAT inhibitors
A Comparative Analysis of JTP-103237 (MGAT Inhibitor) and DGAT Inhibitors in Lipid Metabolism
Introduction
In the landscape of therapeutic strategies for metabolic disorders, the inhibition of triglyceride synthesis has emerged as a key area of research. Two critical enzymes in this pathway, monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT), have been the focus of drug development. This guide provides a comparative analysis of this compound, a novel MGAT inhibitor, and various DGAT inhibitors, detailing their mechanisms of action, experimental data, and potential therapeutic applications. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Intervening at Different Steps of Triglyceride Synthesis
Triglyceride synthesis is a multi-step process. This compound, an inhibitor of MGAT2, acts on an earlier step in the pathway, while DGAT inhibitors target the final step.
This compound (MGAT Inhibitor): this compound is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT enzymes are pivotal in the resynthesis of triglycerides from monoacylglycerol and fatty acyl-CoAs, a crucial process for dietary fat absorption in the small intestine.[1][2] By inhibiting MGAT2, this compound effectively modulates fat absorption.[1] Furthermore, studies have revealed that this compound can prevent fatty liver by suppressing both triglyceride and diacylglycerol synthesis, as well as de novo lipogenesis.[3]
DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step in triglyceride synthesis, the conversion of diacylglycerol (DAG) to triglyceride (TG).[2][4] There are two main isoforms, DGAT1 and DGAT2. DGAT1 is primarily involved in the re-esterification of dietary fatty acids for the formation of chylomicrons in the intestine, while DGAT2 is the dominant isoform in the liver and is crucial for hepatic triglyceride synthesis.[2][4] DGAT inhibitors, by blocking this terminal step, directly reduce the synthesis of triglycerides.[2][4]
Comparative Data Presentation
The following table summarizes the key characteristics and experimental findings for this compound and representative DGAT inhibitors.
| Feature | This compound (MGAT2 Inhibitor) | DGAT Inhibitors (e.g., Pradigastat, PF-04620110) |
| Target Enzyme | Monoacylglycerol Acyltransferase 2 (MGAT2)[1] | Diacylglycerol Acyltransferase (DGAT1 and/or DGAT2)[4][5] |
| Mechanism of Action | Inhibits the conversion of monoacylglycerol to diacylglycerol, an early step in triglyceride synthesis.[1][2] | Inhibits the final step of triglyceride synthesis, the conversion of diacylglycerol to triglyceride.[2][4] |
| Primary Site of Action | Intestine, Liver[1][3] | Intestine (DGAT1), Liver (DGAT2)[2][4] |
| Reported In Vitro Efficacy | Selectively inhibits MGAT2.[1] | Pradigastat (LCQ908) IC50: 0.157 µM (DGAT1)[6]; PF-04620110 IC50: 19 nM (DGAT-1)[5] |
| Key In Vivo Effects | Prevents diet-induced obesity, reduces hepatic triglyceride content, improves glucose tolerance, increases plasma PYY levels, and reduces food intake.[1] | DGAT1 inhibitors reduce plasma triglyceride levels after a lipid challenge and can cause weight loss.[5][7] DGAT2 inhibitors reduce liver fat and serum triglycerides.[8][9] |
| Effects on Lipogenesis | Suppresses de novo lipogenesis and the expression of lipogenesis-related genes like SREBP-1c.[3] | DGAT2 inhibition has been shown to block the activation of SREBP-1, a key regulator of fatty acid and triglyceride synthesis.[9] |
| Clinical Development Status | Preclinical studies have demonstrated its pharmacological profile.[1] | Several DGAT inhibitors have been in clinical trials for conditions like familial chylomicronemia syndrome and non-alcoholic fatty liver disease (NAFLD).[8][10] |
| Potential Side Effects | Further investigation is needed. | Gastrointestinal side effects, such as diarrhea, have been reported with some DGAT1 inhibitors in clinical trials.[8][11] |
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Triglyceride synthesis pathway highlighting MGAT and DGAT inhibition points.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of JTP-103237 and Other Metabolic Regulators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) is rapidly evolving. This guide provides an objective comparison of the preclinical performance of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, with other emerging and established metabolic regulators. The information is presented to aid researchers and drug development professionals in evaluating the potential of these different therapeutic strategies.
Mechanism of Action: The Role of MGAT2 Inhibition
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the intestine responsible for the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids. Inhibition of MGAT2 is a promising therapeutic strategy to reduce fat absorption and thereby ameliorate obesity and related metabolic disorders. This compound is a potent and selective inhibitor of MGAT2.[1] Its mechanism of action involves blocking the synthesis of triglycerides and diacylglycerols, as well as suppressing de novo lipogenesis.[2][3] This leads to a reduction in hepatic triglyceride content, decreased plasma glucose and total cholesterol, and prevention of diet-induced obesity in preclinical models.[1][2][3]
Below is a diagram illustrating the central role of MGAT2 in triglyceride synthesis and the point of intervention for inhibitors like this compound.
Preclinical Efficacy: A Comparative Analysis
To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies of this compound and other metabolic regulators in diet-induced obesity (DIO) mouse models.
Table 1: Comparison of MGAT2 Inhibitors in Diet-Induced Obese Mice
| Compound | Dose | Treatment Duration | Change in Body Weight | Change in Food Intake | Change in Hepatic Triglycerides | Reference |
| This compound | Not specified | Chronic | Significantly decreased | Reduced in a dietary fat-dependent manner | Decreased | [1] |
| BMS-963272 | Not specified | Not specified | On-target weight loss efficacy | Not specified | Not specified | [4] |
| S-309309 | 3 mg/kg, b.i.d. | 4 weeks | Reduction in body weight gain | Reductions | Reduced | [5] |
Table 2: Comparison of this compound with Other Classes of Metabolic Regulators in Diet-Induced Obese Mice
| Class | Compound | Dose | Treatment Duration | Change in Body Weight | Change in Food Intake | Key Findings | Reference |
| MGAT2 Inhibitor | This compound | Not specified | Chronic | Significantly decreased | Reduced in a dietary fat-dependent manner | Improved glucose tolerance and decreased fat weight. | [1] |
| DGAT1 Inhibitor | T863 | Not specified | 2 weeks | Weight loss | Not specified | Reduced serum and liver triglycerides, improved insulin sensitivity. | [6] |
| GLP-1 RA | Liraglutide | Not specified | 7 days | Reduced body weight | Reduced | Greater effect with intraperitoneal vs. subcutaneous injection. | [7] |
| GLP-1 RA | Semaglutide | 1-100 nmol/kg | 3 weeks | 10-22% reduction from baseline | Suppressed | Modulated food preference. | [8] |
| SGLT2 Inhibitor | Empagliflozin | Not specified | 10 weeks | Prevented weight gain | No significant change | Prevented hepatic steatosis and improved insulin sensitivity. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of these metabolic regulators.
Diet-Induced Obesity (DIO) Mouse Model
A common preclinical model to evaluate anti-obesity and metabolic drugs.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 6. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide and obesity: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-103237: A Novel MGAT2 Inhibitor for Metabolic Disorders - A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the research findings on JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, with alternative therapeutic strategies for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound is a potent and selective inhibitor of MGAT2, an enzyme crucial for the intestinal absorption of dietary fats and hepatic triglyceride synthesis. Preclinical studies have demonstrated its efficacy in reducing body weight, improving glucose metabolism, and ameliorating fatty liver in animal models. This guide will delve into the quantitative data from these studies, present detailed experimental protocols, and visualize the underlying mechanisms of action. A comparison with other MGAT2 inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists is also provided to contextualize the therapeutic potential of this compound.
Performance of this compound in Preclinical Models
This compound has been evaluated in two key preclinical models: a diet-induced obesity (DIO) mouse model and a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver mouse model.
Diet-Induced Obesity (DIO) Model
In a study by Okuma et al. (2015), chronic administration of this compound to DIO mice resulted in significant beneficial effects on metabolic parameters.
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight Gain (%) | 100 | ~70 | ~50 |
| Food Intake ( g/day ) | ~3.5 | ~3.0 | ~2.7 |
| Epididymal Fat Weight (g) | ~2.5 | ~1.8 | ~1.5 |
| Hepatic Triglyceride (mg/g liver) | ~25 | ~18 | ~15 |
| Plasma Glucose (mg/dL) in GTT (120 min) | ~250 | ~200 | ~180 |
GTT: Glucose Tolerance Test. Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
High-Sucrose, Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
In a separate study by Okuma et al. (2015), this compound demonstrated efficacy in a model of NAFLD driven by high carbohydrate intake.[1][2][3][4]
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | ~120 | ~100 | ~80 |
| Hepatic MGAT Activity (%) | 100 | ~80 | ~60 |
| Plasma Glucose (mg/dL) | ~180 | ~170 | ~150 |
| Plasma Total Cholesterol (mg/dL) | ~140 | ~130 | ~110 |
| Epididymal Fat Weight (g) | ~1.2 | ~1.1 | ~0.9 |
Comparison with Alternative Therapies
Other MGAT2 Inhibitors
This compound is part of a growing class of MGAT2 inhibitors. Here's a comparison with other notable compounds in development:
| Compound | Key Preclinical Findings | Clinical Development Stage |
| BMS-963272 | Demonstrated on-target weight loss efficacy in a diet-induced obese mouse model.[5] Reduced inflammation and fibrosis in murine NASH models.[6] | Phase 1 completed; showed body weight reduction in healthy adults with obesity.[6] |
| S-309309 | Suppressed food intake and body weight gain in DIO mice.[7] Enhanced energy expenditure and improved insulin sensitivity and fatty liver in DIO mice.[7] | Phase 2 for obesity.[8] |
PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. PPAR agonists are an established class of drugs for metabolic disorders.
| Compound Class | Mechanism of Action | Preclinical Efficacy (Obesity/NAFLD Models) |
| Pioglitazone (PPARγ agonist) | Improves insulin sensitivity, primarily in adipose tissue. | Can ameliorate hepatic steatosis in some models, but may also lead to increased body and liver weight.[9][10] |
| Fenofibrate (PPARα agonist) | Primarily lowers triglycerides by increasing fatty acid oxidation. | Reduces hepatic lipid accumulation and inflammation in some NAFLD models.[11] Effects on body weight can be variable.[12] |
Mechanism of Action of this compound
The therapeutic effects of this compound are attributed to its dual action in the intestine and the liver through the inhibition of MGAT2.
Intestinal Fat Absorption Pathway
Caption: this compound inhibits MGAT2 in the intestine, reducing fat absorption.
Hepatic De Novo Lipogenesis Pathway
Caption: this compound inhibits hepatic MGAT2 and downregulates SREBP-1c.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, typically 5-6 weeks of age at the start of the study.
-
Diet: High-fat diet (HFD), often with 45-60% of calories derived from fat, for a period of several weeks (e.g., 8-16 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Drug Administration: this compound is administered orally, typically once daily, mixed with food or by gavage. Doses used in studies include 3 and 10 mg/kg.
-
Key Experiments:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose Tolerance Test (GTT): After a fasting period, mice are given an intraperitoneal or oral glucose load. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.
-
Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected, weighed, and analyzed for triglyceride content and gene expression.
-
High-Sucrose, Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
-
Animals: Male C57BL/6J mice.
-
Diet: A diet high in sucrose (e.g., >60% of calories) and very low in fat (e.g., <5% of calories) to induce hepatic steatosis primarily through de novo lipogenesis.
-
Drug Administration: this compound is administered as a food admixture at doses of 30 and 100 mg/kg/day.[1]
-
Key Experiments:
-
Hepatic Triglyceride Measurement: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride levels.
-
Hepatic MGAT Activity Assay: The activity of the MGAT enzyme is measured in liver microsomes.
-
Gene Expression Analysis: Real-time PCR is used to measure the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1-c (SREBP-1c).[1]
-
Plasma Biochemistry: Plasma levels of glucose, total cholesterol, and other relevant metabolites are measured.
-
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical studies of this compound.
Conclusion
The research findings on this compound demonstrate its potential as a therapeutic agent for obesity and NAFLD. Its dual mechanism of action, inhibiting both intestinal fat absorption and hepatic lipid synthesis, offers a comprehensive approach to managing these complex metabolic diseases. The quantitative data from preclinical models are promising and warrant further investigation. This comparative guide provides a foundation for researchers to evaluate the reproducibility of these findings and to position this compound within the evolving landscape of therapies for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Effect of Chronic Pioglitazone Treatment on Hepatic Gene Expression Profile in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Pioglitazone and Metformin Actions on Liver Lipid Metabolism in Obese Mice [mdpi.com]
- 11. Fenofibrate Regulates Visceral Obesity and Nonalcoholic Steatohepatitis in Obese Female Ovariectomized C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
Independent Verification of JTP-103237's Effects on Fatty Liver: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental drug JTP-103237 with other therapeutic alternatives for the management of non-alcoholic fatty liver disease (NAFLD). The information is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Overview of this compound
This compound is a novel small molecule inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme involved in the synthesis of triglycerides. Research into its effects on fatty liver has been primarily conducted by Japan Tobacco Inc. and affiliated researchers. To date, there is a lack of independent verification of the published findings. The primary mechanism of action of this compound is the inhibition of MGAT, which is postulated to reduce hepatic triglyceride accumulation.[1][2][3]
Comparative Analysis with Alternative Therapies
Several alternative therapeutic agents for NAFLD are in various stages of development and clinical use. This guide focuses on three prominent examples: Resmetirom, Semaglutide, and Pioglitazone, comparing their performance metrics with the available data for this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its comparators on key biomarkers of fatty liver disease.
Table 1: Effects on Hepatic Triglycerides and Lipogenesis
| Compound | Mechanism of Action | Key Experimental Model | Reduction in Hepatic Triglycerides | Effect on SREBP-1c |
| This compound | MGAT inhibitor | High Sucrose Very Low Fat (HSVLF) diet-induced fatty liver in mice | Significant reduction | Suppressed expression[1][2][3] |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) agonist | Phase 3 clinical trial in adults with NASH | Significant reduction in hepatic fat content[4][5][6][7] | Downregulates lipogenic genes including SREBP-1c[8] |
| Semaglutide | Glucagon-like peptide-1 (GLP-1) receptor agonist | Clinical trials in patients with NAFLD/NASH | Significant reduction in liver steatosis[9] | Indirectly reduces factors that activate SREBP-1c[10] |
| Pioglitazone | Peroxisome proliferator-activated receptor-γ (PPARγ) agonist | Clinical trials in patients with NAFLD/NASH | Significant improvement in steatosis grade[11] | Decreased expression in high-fat diet-fed mice[12] |
Table 2: Effects on Metabolic Parameters
| Compound | Change in Plasma Glucose | Change in Total Cholesterol | Change in LDL Cholesterol |
| This compound | Decreased[1][2][3] | Decreased[1][2][3] | Not specifically reported |
| Resmetirom | No significant change | Significant reduction | Significant reduction (-13.6% to -16.3%)[5] |
| Semaglutide | Significant reduction (improved glycemic control)[13] | No significant difference[13] | No significant difference[13] |
| Pioglitazone | Significant reduction (improved glycemic control)[11] | No significant change[14] | No significant change[14] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of research findings. Below are summaries of the key experimental protocols for the cited studies.
This compound: Preclinical Study in Mice
-
Animal Model: Male C57BL/6J mice were fed a high sucrose very low fat (HSVLF) diet to induce fatty liver.
-
Treatment: this compound was administered as a food admixture at varying concentrations.
-
Key Measurements:
-
Hepatic triglyceride and diacylglycerol content were measured using enzymatic assays.
-
Hepatic MGAT activity was assessed by measuring the incorporation of radiolabeled oleoyl-CoA into monooleoylglycerol.
-
Gene expression analysis for SREBP-1c and other lipogenesis-related genes was performed using quantitative real-time PCR.
-
Plasma glucose, total cholesterol, and other metabolic parameters were determined using standard biochemical assays.
-
Resmetirom: Phase 3 Clinical Trial (MAESTRO-NASH)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]
-
Participants: Adults with biopsy-confirmed NASH and liver fibrosis.[15]
-
Intervention: Patients were randomized to receive once-daily oral Resmetirom (80 mg or 100 mg) or placebo.[5]
-
Primary Endpoints:
-
NASH resolution with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[5]
-
-
Key Assessments:
-
Liver histology was evaluated from biopsies taken at baseline and week 52.
-
Hepatic fat fraction was quantified using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).
-
Serum lipid profiles and other biochemical markers were assessed at regular intervals.[5]
-
Semaglutide: Clinical Trial in NAFLD
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.[16]
-
Participants: Patients with biopsy-confirmed NASH and fibrosis.[16]
-
Intervention: Once-daily subcutaneous injections of Semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo for 72 weeks.
-
Primary Endpoint: Resolution of NASH with no worsening of liver fibrosis.
-
Key Assessments:
Pioglitazone: Clinical Trial in NAFLD/NASH
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Non-diabetic patients with histologically confirmed NASH.[17]
-
Intervention: Daily oral administration of Pioglitazone (30 mg) or placebo for 12 months.[17]
-
Primary Endpoint: Improvement in hepatic histology.
-
Key Assessments:
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and its comparators.
Caption: Proposed mechanism of this compound in reducing fatty liver.
Caption: Resmetirom's signaling pathway in the liver.
Caption: Systemic and hepatic effects of Semaglutide.
Caption: Mechanism of Pioglitazone on adipose tissue and liver.
Conclusion
This compound shows promise as a targeted therapy for fatty liver by directly inhibiting triglyceride synthesis. However, the current evidence is limited to preclinical studies from a single research group. In contrast, Resmetirom, Semaglutide, and Pioglitazone have undergone more extensive clinical evaluation, demonstrating efficacy in improving various aspects of NAFLD in human subjects. While direct cross-trial comparisons are challenging due to differences in study populations, endpoints, and methodologies, this guide provides a framework for understanding the relative strengths and mechanisms of these different therapeutic approaches. Independent verification of the preclinical data for this compound is a critical next step in its development pathway. Researchers and drug development professionals should consider the totality of this evidence when evaluating novel therapeutic strategies for NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Resmetirom for Fatty Liver Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 6. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone with SGLT2 inhibitors or GLP-1 receptor agonists in patients with type 2 diabetes and non-alcoholic fatty liver disease: could the combinations of an old friend with new players yield better outcomes? [amsad.termedia.pl]
- 11. Frontiers | Pioglitazone for NAFLD Patients With Prediabetes or Type 2 Diabetes Mellitus: A Meta-Analysis [frontiersin.org]
- 12. Effects of Pioglitazone on Nonalcoholic Fatty Liver Disease in the Absence of Constitutive Androstane Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response to pioglitazone in non-alcoholic fatty liver disease patients with vs. without type 2 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. researchgate.net [researchgate.net]
- 17. Randomized, placebo-controlled trial of pioglitazone in nondiabetic subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-103237: A Translational Assessment of a Novel MGAT2 Inhibitor Compared to Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JTP-103237, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, and its emerging analogs. The focus is on assessing the translational potential of these compounds by examining their preclinical and clinical data, with a particular emphasis on their efficacy in models of obesity and metabolic disease.
Introduction to this compound and its Analogs
This compound is a novel small molecule inhibitor of MGAT2, an enzyme crucial for the intestinal absorption of dietary fats.[1][2] By inhibiting MGAT2, this compound effectively reduces the synthesis and absorption of triglycerides, leading to a range of beneficial metabolic effects. These include decreased body weight, improved glucose tolerance, and a reduction in liver fat accumulation in preclinical models.[1][2][3] Its potential therapeutic applications lie in the treatment of obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[3][4][5][6][7]
A notable analog of this compound is S-309309, another selective MGAT2 inhibitor currently in clinical development.[4][8][9] This comparison will primarily focus on the available data for this compound and S-309309 to provide a comprehensive overview of their translational potential.
Mechanism of Action: Targeting Intestinal Fat Absorption
The primary mechanism of action for this compound and its analogs is the inhibition of the MGAT2 enzyme in the small intestine. This enzyme plays a key role in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis from digested fats. By blocking this step, these inhibitors reduce the absorption of dietary fat.
Preclinical Efficacy: A Comparative Overview
Both this compound and S-309309 have demonstrated significant efficacy in preclinical models of diet-induced obesity (DIO).
In Vitro Potency
While specific head-to-head comparative IC50 values are not publicly available, both compounds are described as potent and selective MGAT2 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | MGAT2 | Reportedly potent | High selectivity over other acyltransferases |
| S-309309 | MGAT2 | Reportedly potent | Selective inhibitor |
Table 1: In Vitro Potency of MGAT2 Inhibitors. Data is based on qualitative descriptions from available literature.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Studies in DIO mice have shown that both this compound and S-309309 lead to a reduction in body weight and food intake.
| Parameter | This compound | S-309309 |
| Body Weight | Significantly decreased in DIO mice after chronic treatment.[1] | Reduced body weight gain in DIO mice.[10] |
| Food Intake | Reduced in a dietary fat-dependent manner.[1] | Suppressed food intake in DIO mice.[2][11] |
| Glucose Metabolism | Improved glucose tolerance.[1] | Decreased plasma glucose levels and HOMA-IR index.[10] |
| Liver Health | Decreased hepatic triglyceride content.[1][3] | Reduced hepatic triglyceride content.[2][11] |
| Energy Expenditure | Increased O2 consumption in the early dark phase.[1] | Enhanced energy expenditure.[2][10][11] |
Table 2: Comparative In Vivo Efficacy in DIO Mice.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical for its translational potential.
| Compound | Key Pharmacokinetic Features |
| This compound | Orally active with demonstrated in vivo efficacy. Specific pharmacokinetic parameters in mice are not detailed in the available literature. |
| S-309309 | Orally active.[8] In healthy adults, it demonstrated dose proportionality, and its exposure was comparable in fasted and fed states.[12] The pharmacokinetics were not meaningfully different between healthy adults with or without obesity.[12] |
Table 3: Pharmacokinetic Profile.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on the available literature.
Diet-Induced Obesity (DIO) Mouse Model
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.[6]
-
Diet: Mice are fed a high-fat diet (HFD) for a period of 4 to 13 weeks to induce obesity, insulin resistance, and hyperlipidemia.[2][6]
-
Treatment: Once the DIO phenotype is established, mice are orally administered this compound or an analog (e.g., S-309309 at 3 mg/kg, b.i.d.) for a specified duration (e.g., 4 to 13 weeks).[2][11]
-
Monitoring: Body weight and food intake are recorded regularly (e.g., daily or weekly).[2][11]
-
Endpoint Analysis: At the end of the treatment period, various metabolic parameters are assessed, including:
Oral Lipid Tolerance Test (OLTT)
Protocol:
-
Fasting: Mice are fasted for a specified period (e.g., 12 hours) prior to the test.[13][14]
-
Lipid Challenge: A bolus of a dietary lipid (e.g., olive oil or soybean oil) is administered orally.[13][14]
-
Blood Sampling: Blood samples are collected at various time points post-lipid administration.
-
Triglyceride Measurement: Plasma triglyceride levels are measured to assess the postprandial lipid excursion.
Translational Potential and Future Directions
This compound and its analog S-309309 have demonstrated promising preclinical profiles as MGAT2 inhibitors for the treatment of obesity and related metabolic disorders. The mechanism of action, centered on reducing intestinal fat absorption, is well-defined.
The progression of S-309309 into Phase II clinical trials for obesity underscores the translational potential of this class of inhibitors.[9][15] However, recent reports from a Phase II study indicated that S-309309 as a monotherapy resulted in less than 5% weight loss at 24 weeks, which was below the company's expectations for advancing it as a single agent.[16] This highlights the challenges in translating preclinical efficacy in animal models to clinically meaningful weight loss in humans.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of MGAT2 inhibitors with other anti-obesity medications, such as GLP-1 receptor agonists.
-
Patient Stratification: Identifying patient populations that may respond more favorably to MGAT2 inhibition.
-
Long-term Safety: Thoroughly evaluating the long-term safety and tolerability of this class of drugs in clinical trials.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-309309 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Obesity on the Pharmacokinetics of Dioxin in Mice: An Assessment Using Classical and PBPK Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 10. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, S-309309, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shionogi.com [shionogi.com]
- 16. BioCentury - Clinical Report: Shionogi mulls next steps after underwhelming obesity readout [biocentury.com]
Safety Operating Guide
Safe Disposal of JTP-103237: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of JTP-103237, a monoacylglycerol acyltransferase inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Chemical and Hazard Data
A summary of the key identification and hazard information for this compound is provided below. This data is essential for a comprehensive understanding of the risks associated with its handling and disposal.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | JTP 103237; JTP103237 |
| CAS Number | Not Available |
| Molecular Formula | C24H29F3N6O |
| Molecular Weight | 474.53 |
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Engineering controls, such as fume hoods, should be utilized to minimize exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: Suitable respirator.
Safe Handling Practices:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.
Spill Containment and Cleanup:
-
Evacuate personnel to safe areas.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the product away from drains and water courses.[1]
-
For liquid solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect spillage and dispose of the contaminated material according to the disposal procedures outlined below.[1]
Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." [1] This ensures that the chemical, which is very toxic to aquatic life, does not enter the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Ensure that waste this compound is segregated from other laboratory waste streams.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
Containment: Store the waste in a sealed, compatible container to prevent leaks or spills.
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in laboratory operations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
